Lapatinib
Description
This compound is an anti-cancer drug developed by GlaxoSmithKline (GSK) as a treatment for solid tumours such as breast and lung cancer. It was approved by the FDA on March 13, 2007, for use in patients with advanced metastatic breast cancer in conjunction with the chemotherapy drug capecitabine. This compound is a human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases inhibitor. It binds to the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding.
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Protein Kinase Inhibitor.
This compound is a small molecule inhibitor of several tyrosine kinase receptors involved in tumor cell growth that is used in the therapy of advanced breast cancer and other solid tumors. This compound therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury.
This compound is a synthetic, orally-active quinazoline with potential antineoplastic properties. This compound reversibly blocks phosphorylation of the epidermal growth factor receptor (EGFR), ErbB2, and the Erk-1 and-2 and AKT kinases; it also inhibits cyclin D protein levels in human tumor cell lines and xenografts. EGFR and ErbB2 have been implicated in the growth of various tumor types.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 4 approved and 47 investigational indications. This drug has a black box warning from the FDA.
A quinazoline derivative that inhibits EPIDERMAL GROWTH FACTOR RECEPTOR and HER2 (RECEPTOR, ERBB-2) tyrosine kinases. It is used for the treatment of advanced or metastatic breast cancer, where tumors overexpress HER2.
See also: Gefitinib (related); Afatinib (related); Erlotinib Hydrochloride (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFGMOOMADDAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046675 | |
| Record name | Lapatinib | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lapatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L | |
| Record name | Lapatinib | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lapatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
231277-92-2, 913989-15-8, 388082-78-8 | |
| Record name | Lapatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231277-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lapatinib [INN:BAN] | |
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| Record name | Lapatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01259 | |
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| Record name | Lapatinib | |
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| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |
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| Record name | Lapatinib | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPATINIB | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lapatinib | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lapatinib | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Lapatinib on the HER2 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the molecular mechanism of lapatinib, a potent dual tyrosine kinase inhibitor targeting the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR). We will dissect its interaction with the HER2 signaling pathway, present key quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows involved. This compound functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of HER2 and EGFR, leading to the suppression of downstream signaling pathways critical for tumor cell proliferation and survival.[1][2][3][4]
The HER2 Signaling Pathway in Oncology
The HER2 (also known as ErbB2) receptor is a member of the ErbB family of receptor tyrosine kinases. In approximately 20-25% of breast cancers, the ERBB2 gene is amplified, leading to overexpression of the HER2 protein.[5] This overexpression results in ligand-independent receptor dimerization (homo- or heterodimerization with other ErbB family members like EGFR or HER3), leading to constitutive activation of its intrinsic tyrosine kinase domain.
This activation triggers autophosphorylation of specific tyrosine residues within the receptor's cytoplasmic tail. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two primary pathways activated by HER2 are:
-
The PI3K/Akt/mTOR Pathway: Crucial for promoting cell survival, proliferation, and growth.
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: Primarily involved in regulating gene expression related to cell proliferation, differentiation, and migration.[2][6]
Constitutive activation of these pathways drives the aggressive phenotype and poor prognosis associated with HER2-positive cancers.
Core Mechanism of Action of this compound
This compound (Tykerb®) is a small-molecule, orally active dual tyrosine kinase inhibitor that targets both HER2 and EGFR.[3][4] Unlike monoclonal antibodies like trastuzumab which target the extracellular domain of HER2, this compound is cell-permeable and acts intracellularly.[1]
ATP-Competitive Inhibition of the Kinase Domain
The catalytic activity of HER2 and EGFR depends on the binding of adenosine triphosphate (ATP) to their intracellular kinase domains. This compound functions as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domains of both HER2 and EGFR.[2][7] This binding event physically obstructs the access of ATP, thereby preventing the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and other substrate proteins. This compound exhibits a notably slow dissociation rate from its target receptors, which may contribute to a prolonged inhibition of kinase activity.[2]
Inhibition of Receptor Autophosphorylation and Downstream Signaling
By blocking ATP binding, this compound effectively inhibits the autophosphorylation of HER2 and EGFR tyrosine residues.[8][9] This is a critical step, as it prevents the recruitment and activation of downstream signaling molecules. Consequently, both the PI3K/Akt and MAPK signaling cascades are suppressed.[1][2][6] The inhibition of these pathways leads to a decrease in cellular proliferation and an increase in apoptosis (programmed cell death), thereby exerting its anti-tumor effect.[2]
Diagram: The HER2 Signaling Pathway
Caption: Overview of the canonical HER2 signaling cascade.
Diagram: this compound's Mechanism of Inhibition
Caption: this compound blocks ATP binding to the HER2 kinase domain.
Quantitative Efficacy Data
The potency of this compound has been quantified through various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against purified enzyme constructs.
| Target Kinase | IC50 Value (nM) | Source |
| EGFR (ErbB1) | 3 - 10.8 | [10] |
| HER2 (ErbB2) | 9.2 - 13 | [8][10] |
| HER4 (ErbB4) | 347 - 367 | [11] |
Table 2: Inhibition of Cellular Proliferation
This table shows the IC50 values for this compound's effect on the proliferation of various human cancer cell lines, particularly those overexpressing HER2.
| Cell Line | HER2 Status | IC50 Value (µM) | Source |
| BT-474 | Overexpressing | 0.025 - 0.046 | [9][12] |
| SK-BR-3 | Overexpressing | 0.079 | [9] |
| UACC-812 | Overexpressing | 0.010 | [7] |
| HN5 | EGFR Overexpressing | 0.12 | [12] |
| MDA-MB-231 | Low HER2, High EGFR | 18.6 | [7] |
Table 3: Binding Affinity and Kinetics
This table provides data on the binding characteristics of this compound to its target kinases.
| Parameter | Target Kinase | Value | Source |
| Kd (Dissociation Constant) | EGFR | 2.4 nM | [13] |
| Kd (Dissociation Constant) | HER2 | 7 nM | [13] |
| Kiapp (Apparent Inhibition Constant) | EGFR | 3 nM | [7] |
| Kiapp (Apparent Inhibition Constant) | HER2 | 13 nM | [7] |
| Dissociation Half-Life | EGFR/HER2 | ≥ 300 minutes | [2][3] |
| Binding Free Energy (Calculated) | HER2 (Wild-Type) | -554.48 kJ/mol | [14] |
Key Experimental Methodologies
The mechanism of this compound has been elucidated through several key experimental techniques.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of this compound against purified EGFR and HER2 kinase domains.
-
Methodology:
-
Reaction Setup: Purified intracellular kinase domains of EGFR or HER2 are incubated in a 96-well plate.[10][12]
-
The reaction mixture contains a buffer (e.g., 50 mM MOPS, pH 7.5), manganese chloride (MnCl2), a peptide substrate, and radiolabeled ATP ([γ-33P]ATP).[10][12]
-
Serial dilutions of this compound (dissolved in DMSO) are added to the wells.[10][12]
-
Reaction Initiation & Termination: The reaction is initiated by adding the kinase. After a set incubation time (e.g., 10 minutes at 23°C), the reaction is terminated by adding phosphoric acid.[10][12]
-
Quantification: The reaction mixture is transferred to a phosphocellulose filter plate, which binds the phosphorylated peptide substrate. Unbound [γ-33P]ATP is washed away.[10][12]
-
Scintillation fluid is added, and the amount of incorporated radioactivity is measured using a scintillation counter. This reflects the kinase activity.[10][12]
-
Data Analysis: IC50 values are calculated from the dose-response curves.[10][12]
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of HER2 and downstream signaling proteins within cells following this compound treatment.
-
Objective: To confirm that this compound inhibits HER2, Akt, and ERK phosphorylation in cancer cell lines.
-
Methodology:
-
Cell Culture and Treatment: HER2-overexpressing cells (e.g., SK-BR-3, BT-474) are cultured and then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[9][15]
-
Cell Lysis: Cells are washed and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9][15][16]
-
Protein Transfer: The separated proteins are electrophoretically transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[15][16]
-
Immunoblotting:
-
The membrane is blocked (e.g., with nonfat milk or BSA) to prevent non-specific antibody binding.[9]
-
The membrane is incubated with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-HER2 (Tyr1248), anti-phospho-Akt (Ser473), anti-phospho-ERK1/2).[9]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The signal is captured on X-ray film or with a digital imager.[15][16]
-
Analysis: The membrane is often stripped and re-probed with antibodies for the total (phosphorylated and unphosphorylated) forms of the proteins and a loading control (e.g., β-actin or α-tubulin) to ensure equal protein loading.[9][17]
-
Diagram: Western Blot Experimental Workflow
Caption: Workflow for assessing protein phosphorylation via Western Blot.
Cell Proliferation (Viability) Assay
These assays measure the number of viable cells in a population after treatment with a drug, allowing for the calculation of an IC50 value.
-
Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50%.
-
Methodology (WST-1/MTT Assay):
-
Cell Seeding: Cells are seeded at a specific density (e.g., 4,000 cells/well) in a 96-well plate and allowed to adhere overnight.[9]
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.[9][18]
-
Incubation: Cells are incubated with the drug for a defined period (e.g., 72 hours).[9][18]
-
Reagent Addition: A tetrazolium salt reagent (like WST-1 or MTT) is added to each well.[9][18]
-
Metabolic Conversion: Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the tetrazolium salt into a colored formazan product.[18]
-
Measurement: After a short incubation (e.g., 30 minutes to 2 hours), the absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for WST-1).[9]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability relative to untreated controls is calculated for each drug concentration, and this data is used to determine the IC50 value.[9]
-
Conclusion
This compound exerts its anti-neoplastic effect through a well-defined mechanism of action. By reversibly binding to the intracellular ATP-binding site of both HER2 and EGFR, it potently inhibits their tyrosine kinase activity. This action prevents receptor autophosphorylation, thereby blocking the activation of critical downstream pro-survival and pro-proliferative signaling pathways, namely the PI3K/Akt and MAPK cascades. The quantitative data from in vitro and cellular assays consistently demonstrate its high potency, particularly in HER2-overexpressing cancer cells. The experimental protocols detailed herein represent the standard methodologies used to characterize and validate the molecular effects of this compound and similar kinase inhibitors in both preclinical and research settings.
References
- 1. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound resistance in HER2-driven breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Temporal Profiling of this compound-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural investigations on mechanism of this compound resistance caused by HER-2 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Lapatinib's Affinity for Target Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of lapatinib, a potent dual tyrosine kinase inhibitor, for its primary protein targets, the epidermal growth factor receptor (EGFR, ErbB1) and the human epidermal growth factor receptor 2 (HER2, ErbB2). This document details the quantitative binding data, experimental methodologies for its determination, and the signaling pathways affected by this interaction.
Introduction to this compound and its Mechanism of Action
This compound is a small-molecule, reversible, and competitive inhibitor of both EGFR and HER2 tyrosine kinases.[1][2][3] It binds to the intracellular ATP-binding site of these receptors, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[1][3][4][5][6] This blockade of key signaling cascades, primarily the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, leads to the inhibition of tumor cell proliferation and survival.[4][6][7][8] this compound is utilized in the treatment of HER2-positive breast cancer.[1]
Quantitative Binding Affinity of this compound
The binding affinity of this compound for its target proteins has been quantified using various biophysical and biochemical assays. The following tables summarize the key binding affinity constants reported in the literature.
| Target Protein | Binding Constant | Value (nM) | Assay Conditions/Notes |
| EGFR (ErbB1) | Ki | 3 | Apparent equilibrium binding constant |
| HER2 (ErbB2) | Ki | 13 | Apparent equilibrium binding constant |
| EGFR (ErbB1) | IC50 | 10.8 | Cell-free kinase assay |
| HER2 (ErbB2) | IC50 | 9.2 | Cell-free kinase assay |
| ErbB4 | IC50 | 367 | Cell-free kinase assay, showing weaker inhibition |
| EGFR (ErbB1) | Kd | 2.4 | Dissociation constant |
| HER2 (ErbB2) | Kd | 7 | Dissociation constant |
Table 1: this compound Binding Affinity Constants for Target Kinases. This table presents the reported inhibitory (Ki, IC50) and dissociation (Kd) constants of this compound for its primary targets, EGFR and HER2, as well as the related ErbB4 kinase.
| Cell Line | Cancer Type | IC50 (µM) | Key Features |
| HN5 | Head and Neck | 0.09 - 0.21 | EGFR-overexpressing |
| A-431 | Epidermoid Carcinoma | 0.09 - 0.21 | EGFR-overexpressing |
| BT474 | Breast Cancer | 0.036 | HER2-overexpressing |
| N87 | Gastric Cancer | 0.09 - 0.21 | HER2-overexpressing |
| SKBR3 | Breast Cancer | 0.080 | HER2-overexpressing |
| EFM192A | Breast Cancer | 0.193 | HER2-overexpressing |
| HCC1954 | Breast Cancer | 0.4166 | HER2-overexpressing |
| MDA-MB-453 | Breast Cancer | 6.08 | Low HER2 expression |
| MDA-MB-231 | Breast Cancer | 7.46 | Low HER2 expression |
Table 2: this compound IC50 Values in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, highlighting its potency in cells overexpressing its target receptors.
Experimental Protocols for Binding Affinity Determination
The following are detailed methodologies for key experiments used to determine the binding affinity of this compound to its target proteins.
Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.
Materials:
-
Purified recombinant EGFR or HER2 kinase domain
-
Specific peptide substrate for the kinase
-
ATP
-
This compound (or other test inhibitor)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to each well of the plate.
-
Add the specific peptide substrate and ATP to each well.
-
Add the diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Initiate the kinase reaction by adding the purified EGFR or HER2 kinase to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination of Kinase Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9][10][11][12]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.[9][10][11][12]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (EGFR or HER2 kinase domain), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified, high-concentration recombinant EGFR or HER2 kinase domain (e.g., >95% purity)
-
This compound of high purity
-
Identical buffer for both the protein and this compound (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with a small percentage of DMSO to solubilize this compound, precisely matched in both solutions)
-
Isothermal titration calorimeter
-
Degasser
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified kinase domain against the chosen experimental buffer to ensure buffer matching.
-
Dissolve this compound in the same final dialysis buffer. The concentration of this compound in the syringe should be 10-20 times higher than the protein concentration in the cell.
-
Accurately determine the concentrations of both the protein and this compound.
-
Degas both solutions immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe of the ITC instrument according to the manufacturer's instructions.
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell.
-
Record the heat change after each injection.
-
-
Control Experiment: Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the integrated heat change per injection against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (EGFR or HER2 kinase domain) immobilized on a sensor chip in real-time. This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.
Materials:
-
Purified recombinant EGFR or HER2 kinase domain
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the purified kinase domain over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized kinase surface at a constant flow rate. This is the association phase.
-
Switch back to flowing only the running buffer over the surface to monitor the dissociation of the this compound-kinase complex. This is the dissociation phase.
-
-
Surface Regeneration: Inject the regeneration solution to remove any remaining bound this compound, preparing the surface for the next injection cycle.
-
Data Analysis:
-
The binding of this compound to the immobilized kinase results in a change in the refractive index at the sensor surface, which is measured in resonance units (RU).
-
The association and dissociation phases of the resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.
-
The dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Visualizations of Signaling Pathways and Experimental Workflows
EGFR/HER2 Signaling Pathway and this compound Inhibition
Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Binding Affinity
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Lapatinib Ditosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of lapatinib ditosylate, a potent dual tyrosine kinase inhibitor. Detailed experimental protocols and visual representations of its mechanism of action are included to support research and development efforts in oncology.
Chemical Structure and Identification
This compound is a small molecule inhibitor targeting the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[1] It is administered orally as a ditosylate salt.[1]
The chemical structure of this compound ditosylate consists of the active this compound base and two tosylate counter-ions.
This compound Base:
-
IUPAC Name: N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine[2][3]
-
Chemical Formula: C₂₉H₂₆ClFN₄O₄S[3]
-
CAS Number: 231277-92-2[1]
This compound Ditosylate:
-
IUPAC Name: N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;bis(4-methylbenzenesulfonic acid)[3]
-
Chemical Formula: C₂₉H₂₆ClFN₄O₄S·2C₇H₈O₃S[4]
-
CAS Number: 388082-78-8[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its ditosylate salt is presented below.
| Property | Value | Reference |
| This compound Ditosylate | ||
| Molecular Weight | 925.46 g/mol | [4][5] |
| Appearance | White to light yellow powder/crystal | [5][6] |
| Melting Point | 236-259 °C | [5] |
| >235 °C (decomposes) | [7] | |
| >276 °C | [8] | |
| 246 °C | [6] | |
| 240-242 °C | [9] | |
| Solubility | Insoluble in water and ethanol | [10] |
| Slightly soluble in DMSO | [5] | |
| ≥24.3 mg/mL in DMSO | [9] | |
| 185 mg/mL (199.9 mM) in DMSO | [10] | |
| 0.007 mg/mL in water at 25°C | [11][12] | |
| 0.001 mg/mL in 0.1N HCl at 25°C | [11][12] | |
| This compound (Free Base) | ||
| Molecular Weight | 581.06 g/mol | |
| pKa (Strongest Basic) | 7.26 | [2] |
| pKa (Strongest Acidic) | 16.44 | [2] |
Synthesis of this compound Ditosylate
The synthesis of this compound is a multi-step process, culminating in the formation of the ditosylate salt. A representative synthetic route is outlined below, followed by a detailed experimental protocol.
Synthetic Pathway Overview
A common synthetic approach involves the initial coupling of a substituted aniline with a quinazoline intermediate, followed by the introduction of the furan side chain and subsequent functional group manipulations. The final step is the formation of the ditosylate salt.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Ditosylate | C43H44ClFN4O11S3 | CID 11557040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Ditosylate Monohydrate - LKT Labs [lktlabs.com]
- 6. This compound Ditosylate 388082-77-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound Ditosylate | 388082-78-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. 388082-78-8 this compound ditosylate monohydrate AKSci B402 [aksci.com]
- 9. This compound Ditosylate | 388082-77-7 [chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. novartis.com [novartis.com]
Lapatinib's Effect on EGFR and HER2 Autophosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism and effects of lapatinib, a potent dual tyrosine kinase inhibitor, on the autophosphorylation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of its mechanism of action and relevant experimental workflows.
Introduction: EGFR, HER2, and this compound
The human epidermal growth factor receptor (HER/ErbB) family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2), are key regulators of cellular processes like proliferation, survival, and differentiation.[1][2] Upon ligand binding (in the case of EGFR), these receptors form homodimers or heterodimers. HER2, which has no known ligand, is the preferred heterodimerization partner for other HER family members.[2][3] This dimerization stimulates the intrinsic kinase activity of the receptors, leading to trans-autophosphorylation of specific tyrosine residues within their intracellular domains. These phosphorylated sites act as docking stations for downstream signaling proteins, activating critical pathways such as the RAS/RAF/MEK/MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[3][4]
This compound is an orally active, small-molecule, reversible dual inhibitor of both EGFR and HER2 tyrosine kinases.[5][6] Its development marked a significant advancement in targeted cancer therapy, particularly for HER2-positive breast cancer.[7]
Mechanism of Action: Inhibition of Autophosphorylation
This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for the binding site within the intracellular tyrosine kinase domain of both EGFR and HER2.[5][8][9] By reversibly occupying this pocket, this compound prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor, thereby directly blocking receptor autophosphorylation and activation.[5][8] This cessation of the initial activation step prevents the subsequent recruitment and activation of downstream signaling molecules, leading to the inhibition of tumor cell growth and induction of apoptosis.[4][7]
Caption: this compound competitively binds to the intracellular kinase domain of EGFR/HER2, blocking ATP binding and subsequent autophosphorylation.
Quantitative Inhibitory Activity of this compound
The potency of this compound has been quantified in various assays. Cell-free biochemical kinase assays measure the direct inhibition of purified kinase domains, while cell-based assays measure the effect on cellular processes like proliferation. The half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ) are common metrics.
| Assay Type | Target | Metric | Value (nM) | Cell Line / Condition | Reference |
| Cell-Free Kinase Assay | EGFR (ErbB1) | IC₅₀ | 10.8 | Purified enzyme | [10][11] |
| Cell-Free Kinase Assay | HER2 (ErbB2) | IC₅₀ | 9.2 | Purified enzyme | [10][11] |
| Cell-Free Kinase Assay | EGFR (ErbB1) | Kᵢ | 3 | Recombinant enzyme | [1][12] |
| Cell-Free Kinase Assay | HER2 (ErbB2) | Kᵢ | 13 | Recombinant enzyme | [1][12] |
| Cell-Free Kinase Assay | HER4 (ErbB4) | IC₅₀ | 347 | Purified enzyme | |
| Cell Growth Inhibition | HER2-overexpressing | IC₅₀ | 100 | BT474 cells | [1][12] |
| Cell Growth Inhibition | HER2-overexpressing | IC₅₀ | 46 | BT474 cells | [13][14] |
| Cell Growth Inhibition | HER2-overexpressing | IC₅₀ | 79 | SK-BR-3 cells | [13][14] |
| Receptor Autophosphorylation | EGFR (ErbB1) | IC₅₀ | 170 | HN5 cells | [10] |
| Receptor Autophosphorylation | HER2 (ErbB2) | IC₅₀ | 80 | HN5 cells | [10] |
| Receptor Autophosphorylation | EGFR (ErbB1) | IC₅₀ | 210 | BT474 cells | [10] |
| Receptor Autophosphorylation | HER2 (ErbB2) | IC₅₀ | 60 | BT474 cells | [10] |
Effect on Downstream Signaling Pathways
By inhibiting EGFR and HER2 autophosphorylation, this compound effectively blocks the activation of major downstream signaling cascades crucial for tumor cell survival and proliferation.[7] The two primary pathways affected are:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. Inhibition of EGFR/HER2 prevents the recruitment of PI3K, leading to reduced phosphorylation of Akt and subsequent downstream targets.[3]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation, differentiation, and migration. This compound's blockade of receptor activation prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[3][4]
Caption: this compound inhibits EGFR/HER2 autophosphorylation, blocking downstream PI3K/Akt and MAPK signaling pathways.
Experimental Protocols
Assessing the inhibitory effect of this compound on EGFR and HER2 autophosphorylation involves a combination of biochemical and cell-based assays.
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR and HER2 kinase domains.
Objective: To determine the IC₅₀ of this compound for EGFR and HER2 kinase activity in a cell-free system.
Materials:
-
Recombinant human EGFR and HER2 kinase domains.
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
ATP solution.
-
Tyrosine kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).
-
This compound stock solution (in DMSO).
-
Phospho-specific antibody for the substrate or a method to detect ATP consumption (e.g., ADP-Glo™).
-
384-well assay plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer to achieve the final desired concentrations.
-
Kinase Reaction Setup: To each well of a 384-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiation: Start the reaction by adding a solution of ATP (typically at its Kₘ concentration) to each well.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Quantify the amount of phosphorylated substrate or remaining ATP using a suitable detection method (e.g., TR-FRET, luminescence).
-
Data Analysis: Plot the kinase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This is the most common method to confirm that this compound inhibits receptor phosphorylation in a cellular context.[15][16]
Objective: To visualize and quantify the reduction in EGFR and HER2 phosphorylation in cancer cells following this compound treatment.
Caption: Standard workflow for assessing protein phosphorylation changes via Western blot after this compound treatment.
Materials:
-
HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3, BT-474).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-HER2 (Tyr1248), rabbit anti-phospho-EGFR (Tyr1173), mouse anti-total HER2, mouse anti-total EGFR, mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Plate cells (e.g., SK-BR-3) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM) or vehicle (DMSO) for a specified duration (e.g., 2 to 24 hours).[17]
-
Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the well with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. The level of autophosphorylation is determined by calculating the ratio of the phosphorylated protein signal to the total protein signal. The β-actin signal is used to confirm equal loading.
Conclusion
This compound is a potent, selective, and reversible dual inhibitor of EGFR and HER2. It acts by competitively binding to the intracellular ATP-binding site of these receptors, directly inhibiting their autophosphorylation. This action blocks the initiation of downstream signaling through the PI3K/Akt and MAPK pathways, resulting in the inhibition of cell proliferation and survival. The efficacy of this compound in blocking receptor autophosphorylation can be robustly quantified through in vitro kinase assays and validated in a cellular context using techniques such as Western blotting, confirming its mechanism of action as a cornerstone of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Mechanism, safety and efficacy of three tyrosine kinase inhibitors this compound, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 5. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | Cell Signaling Technology [cellsignal.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
pharmacokinetic and pharmacodynamic properties of lapatinib
An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Lapatinib
Introduction
This compound is an orally active, small-molecule dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2).[1][2] It is a 4-anilinoquinazoline derivative that plays a significant role in the treatment of HER2-positive breast cancer, particularly in patients with advanced or metastatic disease.[1][3] This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals.
Pharmacokinetics
This compound exhibits complex and variable pharmacokinetics. Its absorption is incomplete, and it undergoes extensive metabolism.[4] The pharmacokinetic profile of this compound is nonlinear within the therapeutic dose range and is influenced by factors such as food intake and co-administration of other drugs.[1]
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | Low and variable; significantly increased with food (3-4 fold with a high-fat meal). | [1] |
| Tmax (Time to peak plasma concentration) | Approximately 4 hours after oral administration. | [5][6][7] |
| Steady-State | Reached in 6-7 days of once-daily dosing. | [1][5] |
| Distribution | ||
| Protein Binding | Highly bound (~99%) to plasma proteins, primarily albumin and α1-acid glycoprotein. | [5][6] |
| Volume of Distribution (Vd) | High (>1000 L), indicating extensive tissue distribution. | [1] |
| CNS Penetration | Poor, limited by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). | [6] |
| Metabolism | ||
| Primary Site | Liver. | [1] |
| Primary Enzymes | Extensively metabolized by CYP3A4 and CYP3A5. | [4][5] |
| Minor Enzymes | Minor contributions from CYP2C19 and CYP2C8. | [4][5] |
| Metabolites | Multiple oxidized metabolites, with none accounting for more than 14% of the dose recovered in feces. One metabolite, GW690006, retains activity against EGFR but not HER2. | [4][6] |
| Elimination | ||
| Major Route | Primarily fecal excretion (>90%) via the hepatobiliary system. | [1][5] |
| Renal Excretion | Minimal (<2% of the administered dose). | [5][6] |
| Half-life (t1/2) | Approximately 14 hours after a single dose and increases to about 24 hours with repeated dosing. | [3][6] |
Experimental Protocols
Phase I Pharmacokinetic Study in Patients with Solid Malignancies (EGF10003/EGF10004)
-
Objective: To assess the safety, tolerability, and pharmacokinetics of daily oral this compound in patients with advanced solid tumors.[8][9]
-
Methodology:
-
Patients with ErbB1-expressing and/or ErbB2-overexpressing metastatic cancers were enrolled in a dose-escalation study.[8][9]
-
This compound was administered orally once daily at doses ranging from 500 to 1,600 mg.[8]
-
Blood samples for pharmacokinetic analysis were collected on day 1 and day 20, prior to dosing and at multiple time points (0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 16, and 24 hours) after dosing.[8]
-
Serum concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][10] The calibration range for the assay was 1 to 1,000 ng/mL.[8]
-
-
Findings: The study determined that serum this compound concentrations peaked approximately 4 hours after administration, increased with dose, and accumulated about twofold with daily dosing, reaching a steady state in 6 to 7 days. This suggests an effective half-life of 24 hours.[8]
Food Effect Study
-
Objective: To evaluate the effect of food on the bioavailability of this compound.[10][11]
-
Methodology:
-
Findings: Administration with food, particularly a high-fat meal, significantly increases the systemic exposure of this compound.[1][7]
Pharmacodynamics
This compound is a reversible, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of both EGFR and HER2.[2][12] This inhibition prevents autophosphorylation of the receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[2][12][13]
Data Presentation: Pharmacodynamic Properties of this compound
| Property | Description | Reference |
| Mechanism of Action | Reversibly inhibits the intracellular tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2). | [2][4] |
| Blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways. | [2][12] | |
| Leads to cell cycle arrest and apoptosis in tumor cells. | [2] | |
| Biomarkers of Efficacy | Reduced phosphorylation of HER2 and EGFR. | [1] |
| Decreased levels of the proliferation marker Ki-67. | [1] | |
| Changes in circulating tumor DNA (ctDNA). | [1] | |
| In Vitro Efficacy | Potent inhibitor of ErbB-1 and ErbB-2 activation and breast cancer cell proliferation in cell-based assays. | [3] |
| EC50 values of approximately 10 uM in BT474, MDA-MB-231, MCF7, and SK-OV3 cell lines. | [14] | |
| Clinical Efficacy | In combination with capecitabine, showed improved progression-free survival in patients with HER2-positive metastatic breast cancer who had progressed on prior therapies. | [1] |
| In combination with letrozole, used as a first-line therapy for postmenopausal women with hormone receptor-positive and HER2-positive metastatic breast cancer. | [1] |
Experimental Protocols
In Vitro Chemoresponse Assay
-
Objective: To determine the in vitro sensitivity of breast cancer cell lines and primary tumor cultures to this compound.[14]
-
Methodology:
-
Immortalized carcinoma cell lines (e.g., SK-OV3, BT474, MDA-MB-231, MCF7) and first-passage primary cultures of human breast carcinomas were used.[14]
-
Cells were treated with a range of 10 different concentrations of this compound for 72 hours.[14]
-
After treatment, cells were stained with DAPI, and the number of remaining live cells was counted using an inverted fluorescent imaging system.[14]
-
Dose-response curves were generated to determine the EC50 values.[14]
-
-
Findings: This assay demonstrated that this compound was effective against various breast cancer cell lines and that in vitro chemoresponse testing could potentially predict patient response.[14]
Animal Model of Brain Metastasis
-
Objective: To evaluate the efficacy of this compound in preventing the outgrowth of breast cancer brain metastases in a mouse model.[15]
-
Methodology:
-
Mice were injected with 231-BR-vector or 231-BR-HER2 breast cancer cells.[15]
-
Mice were treated with vehicle, low-dose (30 mg/kg), or high-dose (100 mg/kg) this compound.[15]
-
The number of large metastases in the brain was quantified after a set treatment period.[15]
-
Immunohistochemical analysis was performed on brain metastases to assess the phosphorylation status of HER2.[15]
-
-
Findings: this compound significantly reduced the number of large brain metastases in mice, particularly at the higher dose, and inhibited HER2 phosphorylation in the metastatic cells.[15]
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound, inhibiting EGFR and HER2 signaling.
Experimental Workflows
Caption: Workflow for an in vitro chemoresponse assay for this compound.
Logical Relationships
Caption: Drug interactions of this compound with CYP3A4 modulators and P-gp substrates.
Conclusion
This compound is a crucial therapeutic agent in the management of HER2-positive breast cancer. Its dual inhibition of EGFR and HER2 provides a significant advantage in targeting cancer cell proliferation and survival. A thorough understanding of its pharmacokinetic properties, including its variable absorption and extensive metabolism primarily through CYP3A4/5, is essential for optimizing dosing and managing drug-drug interactions. The pharmacodynamic effects of this compound are well-characterized, with clear biomarkers for assessing treatment response. Continued research into its application in other malignancies and in combination with other therapeutic agents will further define its role in oncology.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 3. A review of this compound ditosylate in the treatment of refractory or advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase I safety, pharmacokinetics, and clinical activity study of this compound (GW572016), a reversible dual inhibitor of epidermal growth factor receptor tyrosine kinases, in heavily pretreated patients with metastatic carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I and Pharmacokinetic Study of Oral this compound Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. Effect of this compound on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Lapatinib's Impact on Downstream MAPK and PI3K/Akt Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2).[1][2] By binding to the intracellular ATP-binding site of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades crucial for cell proliferation and survival, notably the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][2] This guide provides an in-depth technical overview of this compound's mechanism of action, its quantified impact on key signaling molecules, detailed experimental protocols for assessing its effects, and visual representations of the involved pathways and workflows.
Mechanism of Action of this compound
This compound is a reversible, small-molecule inhibitor that competitively blocks the tyrosine kinase activity of both EGFR and HER2.[1][3] This inhibition prevents the phosphorylation of tyrosine residues on these receptors, thereby abrogating the recruitment and activation of downstream signaling proteins.[2] The primary consequence of this action is the simultaneous blockade of the MAPK and PI3K/Akt signaling pathways, which are frequently dysregulated in various cancers and are critical drivers of tumor growth, proliferation, and survival.[1][2]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Target | Assay Type | IC50 Value | Cell Line |
| EGFR (ErbB1) | Cell-free biochemical kinase assay | 10.2 nM - 10.8 nM | - |
| HER2 (ErbB2) | Cell-free biochemical kinase assay | 9.3 nM - 9.8 nM | - |
| HER2-amplified Gastric Cancer | Cell Growth Inhibition | Potent Inhibition | SNU-216, NCI-N87 |
| HER2-overexpressing Breast Cancer | Cell Growth Inhibition | 0.046 µmol/L | BT-474 |
| HER2-overexpressing Breast Cancer | Cell Growth Inhibition | 0.079 µmol/L | SK-BR-3 |
Table 1: IC50 values of this compound for its primary targets and inhibitory effects on cancer cell lines.[4][5][6][7]
The inhibitory effect of this compound extends to the downstream signaling proteins within the MAPK and PI3K/Akt pathways. This is typically measured by the reduction in the phosphorylated (activated) forms of these proteins.
| Cell Line | This compound Concentration | Downstream Target | Observed Effect |
| SKBR3 (Breast Cancer) | Dose-dependent | p-Akt, p-ERK | Reduced phosphorylation |
| USPC1, USPC2, RL-95-2, HEC155, SNG-II (Endometrial Cancer) | 0.5–5 μM | p-HER2, p-EGFR, p-Akt, p-ERK | Reduced phosphorylation |
| MDA-MB-468 (Breast Cancer) | Dose-dependent | p-Akt | Reduced phosphorylation |
| HER2-amplified Gastric Cancer | Not specified | p-HER2, p-EGFR, p-Akt, p-ERK | Reduced phosphorylation |
Table 2: Effect of this compound on the phosphorylation of downstream signaling proteins.
Signaling Pathway Diagrams
The following diagrams illustrate the points of inhibition by this compound within the MAPK and PI3K/Akt signaling pathways.
Caption: this compound inhibits EGFR/HER2, blocking the downstream MAPK signaling cascade.
Caption: this compound blocks EGFR/HER2, inhibiting the PI3K/Akt cell survival pathway.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate HER2-overexpressing cancer cell lines (e.g., SKBR3, BT474) in appropriate growth medium and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound ditosylate in DMSO to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO) as a control.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 24 hours) before harvesting for downstream analysis.
Western Blot Analysis for Phosphorylated and Total Proteins
This protocol is essential for determining the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK, rabbit anti-phospho-Akt, mouse anti-total-ERK, mouse anti-total-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK1/2 Thr202/Tyr204).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the initial antibodies and re-probed with antibodies against total Akt and total ERK, as well as a loading control.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the impact of this compound on cancer cell lines.
Caption: A typical workflow for assessing the effects of this compound on cancer cells.
Conclusion
This compound exerts its anti-cancer effects by dually inhibiting EGFR and HER2, leading to a significant downstream blockade of the MAPK and PI3K/Akt pathways. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate and understand the molecular impact of this compound. The visualization of the signaling pathways and experimental workflow further aids in conceptualizing the intricate mechanisms underlying the therapeutic action of this targeted therapy. This comprehensive technical overview serves as a valuable resource for professionals in the fields of cancer research and drug development.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporal Profiling of this compound-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
Lapatinib: A Technical Guide to its Impact on Tumor Cell Growth and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of lapatinib, a potent small-molecule inhibitor targeting the human epidermal growth factor receptor (HER) family. It details the molecular mechanisms through which this compound exerts its anti-tumor effects, focusing on the inhibition of cell proliferation and the induction of apoptosis. This guide synthesizes quantitative data from key studies, outlines detailed experimental protocols for assessing its efficacy, and provides visual representations of the critical signaling pathways and workflows involved.
Mechanism of Action: Dual Tyrosine Kinase Inhibition
This compound is a 4-anilinoquinazoline derivative that functions as a reversible, potent, and selective dual tyrosine kinase inhibitor (TKI) of Epidermal Growth factor Receptor (EGFR, also known as HER1 or ErbB1) and Human Epidermal growth factor Receptor 2 (HER2 or ErbB2).[1] It competes with adenosine triphosphate (ATP) for binding to the intracellular kinase domain of these receptors.[2] This competitive inhibition prevents receptor autophosphorylation and activation, which is a critical step in initiating downstream signaling cascades.[1][3]
By blocking the kinase activity of both EGFR and HER2, this compound effectively abrogates the signaling pathways that drive malignant cell proliferation and survival.[2] The primary downstream pathways affected are the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway and the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) pathway.[2][4] Inhibition of these cascades leads to cell cycle arrest and the induction of apoptosis.[1][2]
Core Signaling Pathway Inhibition
The diagram below illustrates the primary signaling cascade targeted by this compound. Overexpression of HER2 leads to ligand-independent receptor dimerization and constitutive activation of pathways promoting cell growth and survival. This compound's intervention at the receptor level blocks these signals from propagating.
Effects on Tumor Cell Growth and Proliferation
This compound's inhibition of the PI3K/Akt and MAPK pathways directly impacts the cellular machinery controlling cell cycle progression and proliferation.
-
G1 Cell Cycle Arrest: A primary outcome of this compound treatment is the induction of G1 cell cycle arrest.[1][5] This is mediated, in part, by the upregulation of the cyclin-dependent kinase inhibitor p27Kip1 (p27).[5][6][7] this compound increases p27 expression through both transcriptional mechanisms, involving the FOXO3a transcription factor, and post-translational mechanisms that decrease p27 degradation.[5][8]
-
Inhibition of Proliferation: By halting cell cycle progression, this compound potently inhibits the proliferation of cancer cells that overexpress EGFR and/or HER2.[1] Its efficacy is significantly higher in cells overexpressing these receptors compared to those with low expression levels.[1]
Induction of Apoptosis
Beyond cytostatic effects, this compound is a potent inducer of apoptosis, or programmed cell death, in sensitive cancer cells. This is achieved through the modulation of key pro- and anti-apoptotic proteins.
-
Regulation of Bcl-2 Family Proteins: this compound treatment leads to the upregulation of the pro-apoptotic BH3-only protein Bcl-2 interacting mediator of cell death (BIM).[4][9] The induction of BIM is critical for this compound-induced apoptosis and is primarily mediated through the inhibition of the MEK-ERK signaling pathway.[4][9]
-
Downregulation of Survivin: Concurrently, this compound can down-regulate the expression of survivin, an inhibitor of apoptosis protein (IAP).[4] This action is linked to the inhibition of the PI3K/Akt pathway.[4][9] The dual effect of upregulating BIM while downregulating survivin creates a strong pro-apoptotic signal, tipping the cellular balance towards death.[4]
-
Caspase Activation: The culmination of these signals is the activation of the caspase cascade. This compound treatment has been shown to increase the activity of effector caspases, such as caspase-3 and caspase-7, leading to the cleavage of key cellular substrates like PARP and the execution of the apoptotic program.[10]
Quantitative Data on this compound's Efficacy
The anti-tumor activity of this compound has been quantified across numerous preclinical studies. The following tables summarize its efficacy in terms of cell growth inhibition and apoptosis induction.
Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by this compound (IC₅₀)
| Cell Line | Cancer Type | HER2 Status | IC₅₀ Value (µM) | Citation(s) |
| BT-474 | Breast | Overexpressing | 0.025 - 0.046 | [1][6] |
| SK-BR-3 | Breast | Overexpressing | 0.079 | [6] |
| HCC1954 | Breast | Overexpressing | 0.80 | [11] |
| MDA-MB-361 | Breast | Overexpressing | 0.23 | [11] |
| MDA-MB-453 | Breast | Overexpressing | 0.11 | [11] |
| HN5 | Head and Neck | Overexpressing | 0.12 | [1] |
| N87 | Gastric | Overexpressing | ~0.1-0.2 | [1] |
| MDA-MB-468 | Breast | EGFR High | 3.31 | [12] |
| A-431 | Skin | EGFR High | ~0.1-0.2 | [1] |
| MCF-7 | Breast | Low Expression | ~3.0 | [13] |
Table 2: In Vivo Tumor Growth Inhibition and Apoptosis Induction by this compound
| Cancer Model | Treatment | Endpoint | Result | Citation(s) |
| SUM149 Xenografts (Basal-Like/EGFR+) | This compound + Radiation | Tumor Volume | 1.53-fold increase vs. 20.8-fold in control | [14] |
| 231-BR-HER2 Xenografts | 100 mg/kg this compound | Large Brain Metastases | 53% reduction vs. vehicle | [15] |
| SKBR3-Par Cells | 500 nM this compound for 72h | Apoptosis (TUNEL) | 15.8% apoptotic cells vs. 4.6% in control | [16] |
| SKBR3-Par Cells | 500 nM this compound for 72h | Growth Inhibition | 60.8% inhibition | [16] |
| Uveal Melanoma Cell Lines | 5 µM this compound for 24h | Apoptosis (Annexin-V) | 2.7 to 6.4-fold increase in apoptotic cells | [17] |
| HER2+ Tumor Xenografts | 0.1 mg/g this compound | Apoptosis | 23-fold increase in apoptotic cells | [13] |
Key Experimental Protocols
The following sections provide detailed methodologies for common assays used to evaluate the effects of this compound.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filtered)[18]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[2]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control and medium-only wells for background subtraction.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[2][19]
-
Formazan Formation: Return the plate to the incubator for 3-4 hours. Visually confirm the formation of purple precipitate in the control wells.[2][19]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][20]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[21] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).[20]
-
Analysis: After subtracting the background absorbance, express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC₅₀ value using non-linear regression analysis.
Protein Phosphorylation Analysis: Western Blotting
This technique is used to detect specific proteins (e.g., total and phosphorylated HER2, Akt, ERK) in a complex mixture extracted from cells.
Principle: Proteins are separated by mass via gel electrophoresis, transferred to a solid support membrane, and probed with antibodies specific to the target protein to visualize its presence and relative abundance.
Materials:
-
Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails
-
Protein quantification assay (e.g., BCA kit)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST) for washing
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Sample Preparation: After treating cells with this compound, wash them with cold PBS and lyse them in ice-cold lysis buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Gel Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA is often preferred for phospho-proteins to reduce background).[22][23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[24]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again as in the previous step. Prepare and apply the ECL substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To detect total protein levels as a loading control, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total, non-phosphorylated form of the protein.
Apoptosis Assessment: Caspase-Glo® 3/7 Assay
This luminescent assay quantitatively measures the combined activities of caspase-3 and caspase-7—key effector caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[25] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal. The signal intensity is directly proportional to the amount of caspase activity.[25][26]
Materials:
-
White-walled, opaque 96-well plates (for luminescence assays)
-
Caspase-Glo® 3/7 Assay kit (Promega or similar)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay. Include appropriate positive and negative controls.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.[27]
-
Assay Protocol: a. Remove the assay plate from the incubator and allow it to equilibrate to room temperature.[26] b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[27] c. Mix the contents by placing the plate on a plate shaker at low speed for approximately 30 seconds.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light. The optimal incubation time may need to be determined empirically for specific cell lines and conditions.[27]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: After subtracting background luminescence (from medium-only wells), calculate the fold-change in caspase activity in treated samples relative to the vehicle-treated controls.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchhub.com [researchhub.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Roles of BIM induction and survivin downregulation in this compound-induced apoptosis in breast cancer cells with HER2 amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces p27Kip1-dependent G₁ arrest through both transcriptional and post-translational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces p27(Kip1)-dependent G₁ arrest through both transcriptional and post-translational mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effects of this compound on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound for the treatment of breast cancer in the People’s Republic of China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of this compound on the Outgrowth of Metastatic Breast Cancer Cells to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. scribd.com [scribd.com]
- 25. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 26. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. ulab360.com [ulab360.com]
Methodological & Application
Application Note: In Vitro Cell Viability Assays for Lapatinib using MTT and MTS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for assessing the in vitro efficacy of lapatinib, a dual tyrosine kinase inhibitor, using the MTT and MTS cell viability assays. It includes an overview of this compound's mechanism of action, step-by-step experimental procedures, and a summary of reported IC50 values across various cancer cell lines. Diagrams illustrating the signaling pathway and experimental workflow are provided to facilitate understanding and execution.
Introduction to this compound
This compound is a potent, orally active small-molecule inhibitor that targets the tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR/HER1/ERBB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2).[1][2] By inhibiting these receptors, this compound blocks downstream signaling pathways that are crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[2][3] This mechanism makes it an effective therapeutic agent against solid tumors that overexpress HER2, particularly in breast cancer.[1][2] Evaluating the cytotoxic and cytostatic effects of this compound is a critical step in preclinical research. Colorimetric assays like MTT and MTS are widely used to determine cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5]
Mechanism of Action: Signaling Pathway
This compound functions by reversibly binding to the intracellular ATP-binding site of EGFR and HER2 kinases, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[3][6] This inhibition leads to cell cycle arrest and apoptosis, thereby reducing tumor cell growth.[2]
Experimental Principles and Workflow
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[5] A solubilization agent (like DMSO) is then added to dissolve the formazan crystals, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[5]
MTS Assay: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium dye assay.[5] In the presence of an electron coupling reagent (like PES), MTS is reduced by metabolically active cells to a colored, water-soluble formazan product.[7][8] This eliminates the need for a solubilization step, making the protocol simpler and faster than the MTT assay.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. iscaconsortium.org [iscaconsortium.org]
Application Notes and Protocols: Preparation of Lapatinib Stock Solution for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of lapatinib stock solutions for in vitro cell culture experiments. This compound is a potent dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR, HER1) and Human Epidermal Growth factor Receptor 2 (HER2, ErbB2), making it a critical tool in cancer research, particularly for HER2-positive breast cancer studies.[1][2] Adherence to proper preparation and storage protocols is crucial for ensuring experimental reproducibility and the integrity of results.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative parameters for preparing and storing this compound stock solutions.
| Parameter | Value | Notes |
| Solvent | Dimethyl sulfoxide (DMSO) | Use fresh, high-quality, anhydrous DMSO to ensure maximum solubility.[3][4] |
| Solubility in DMSO | Approximately 20 mg/mL to 200 mg/mL | Solubility can vary based on the specific salt form (e.g., this compound vs. This compound ditosylate) and purity.[4][5] |
| Recommended Stock Concentration | 10 mM | A 10 mM stock solution is commonly used and allows for easy dilution to final working concentrations.[5][6] |
| Working Concentration Range | 0.1 µM - 10 µM | The optimal concentration depends on the cell line and the desired experimental effect.[5] |
| Storage Temperature (Lyophilized Powder) | -20°C | Store desiccated and protected from light.[5] |
| Storage Temperature (Stock Solution in DMSO) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[3][5][7] |
| Stock Solution Stability | Up to 3 months at -20°C; Up to 1 year at -80°C | To prevent loss of potency, use within these timeframes.[3][5][7] Aqueous solutions are not recommended for storage beyond one day.[4] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: ~581.06 g/mol for the free base; check the certificate of analysis for the exact molecular weight of your batch)[8]
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparations: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 5.81 mg of this compound (assuming a molecular weight of 581.06 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. Using the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution gently until the this compound is completely dissolved. The solution should be clear and free of particulates. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[5]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C, protected from light.[3][5]
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
This compound's Mechanism of Action: Signaling Pathway
This compound functions by inhibiting the tyrosine kinase activity of both EGFR (HER1) and HER2 (ErbB2).[1][2] This inhibition blocks the autophosphorylation of these receptors, thereby preventing the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[2][9]
The diagram below depicts the signaling pathway targeted by this compound.
Caption: this compound Inhibition of EGFR/HER2 Signaling Pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | EGFR | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining Appropriate Lapatinib Concentrations for SKBR3 and BT474 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing appropriate concentrations of lapatinib for in vitro studies involving the HER2-overexpressing breast cancer cell lines, SKBR3 and BT474. This compound is a potent dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2).[1][2][3] This document outlines effective concentration ranges, detailed experimental protocols, and the underlying signaling pathways affected by this compound treatment.
Data Presentation: this compound Efficacy in SKBR3 and BT474 Cells
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose of a drug in vitro. The IC50 values for this compound in SKBR3 and BT474 cell lines can vary depending on the specific experimental conditions, such as assay type and incubation time. Below is a summary of reported IC50 values from various studies to guide concentration selection.
| Cell Line | This compound IC50 Range (nM) | Assay Type | Incubation Time (hours) | Reference |
| SKBR3 | 32 - 79 | Growth Inhibition / WST-1 | 72 | [4][5] |
| 5,621 | Cell Viability / MTT | 48 | [6] | |
| 80 | Cell Viability | Not Specified | [7] | |
| BT474 | 25 - 100 | Growth Inhibition | 72 | [5][8] |
| 46 | WST-1 | 72 | [4] | |
| 36 | Cell Viability | Not Specified | [7] |
Note: It is highly recommended to perform a dose-response curve to determine the optimal this compound concentration for your specific experimental setup and cell line passage number.
Mandatory Visualization
This compound Mechanism of Action and Downstream Signaling
This compound reversibly binds to the intracellular ATP-binding site of both EGFR and HER2, inhibiting their tyrosine kinase activity.[1][2] This blockade prevents autophosphorylation and activation of downstream signaling pathways crucial for cell proliferation, survival, and migration, primarily the PI3K/Akt and MAPK/ERK pathways.[9]
Caption: this compound inhibits HER2 and EGFR, blocking PI3K/Akt and MAPK pathways.
Experimental Protocols
Cell Culture of SKBR3 and BT474 Cell Lines
A critical first step is the proper maintenance of the SKBR3 and BT474 cell lines.
Materials:
-
SKBR3 (ATCC® HTB-30™) or BT474 (ATCC® HTB-20™) cells
-
SKBR3 Growth Medium: McCoy's 5A Medium Modified (ATCC® 30-2007™) supplemented with 10% Fetal Bovine Serum (FBS)
-
BT474 Growth Medium: Hybri-Care Medium (ATCC® 46-X™) supplemented with 10% FBS and 1.5 g/L sodium bicarbonate
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks in their respective growth media.
-
Subculture cells when they reach 80-90% confluency.
-
For subculturing, wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate at the desired density.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
SKBR3 or BT474 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2-4 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for HER2 Signaling Pathway Analysis
Western blotting is used to detect changes in protein expression and phosphorylation, confirming the on-target effect of this compound.
Materials:
-
SKBR3 or BT474 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-HER2, anti-total-HER2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate SKBR3 or BT474 cells and treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the effect of this compound on SKBR3 or BT474 cells.
Caption: Workflow for evaluating this compound's effect on cancer cells.
References
- 1. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of breast cancer in the People’s Republic of China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. journal.ecust.edu.cn [journal.ecust.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lapatinib Administration in Mouse Xenograft Models
Introduction
Lapatinib is a potent, orally active small-molecule inhibitor of the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[1][2] By binding reversibly to the intracellular ATP-binding site of these receptors, this compound prevents their phosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition ultimately leads to a decrease in cellular proliferation and an increase in apoptosis in tumor cells that overexpress EGFR and/or HER2.[4][5] These application notes provide detailed protocols for the preparation and administration of this compound in preclinical mouse xenograft models, summarizing common dosing regimens and expected outcomes based on published studies.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effect by dually inhibiting EGFR and HER2. Activation of these receptors, often through ligand binding and dimerization, triggers two primary downstream signaling cascades: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[4][6] Both pathways are critical for promoting cell proliferation, survival, and differentiation.[6] By blocking the initial phosphorylation event, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis.[5][7]
Experimental Protocols
This section details the procedures for establishing xenograft models and administering this compound.
1. Materials and Reagents
-
This compound powder (ditosylate salt)
-
Vehicle components:
-
Cancer cell line of interest (e.g., BT474, SK-BR-3, SUM149)[9][10]
-
Cell culture medium and supplements
-
Matrigel (optional, for enhancing tumor take-rate)
-
Sterile syringes and gavage needles
-
Digital calipers
2. Animal Models and Xenograft Establishment
-
Cell Culture : Culture HER2-overexpressing (e.g., BT474) or EGFR-overexpressing (e.g., SUM149) cancer cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation : Resuspend the harvested cells in a sterile, serum-free medium or PBS. For some models, mixing cells 1:1 with Matrigel can improve tumor establishment. The typical injection volume is 100-200 µL containing 1-10 million cells.
-
Implantation : Subcutaneously inject the cell suspension into the flank of female immunodeficient mice (e.g., athymic nude or SCID, 6-8 weeks old).
-
Tumor Growth : Allow tumors to grow to a palpable size. Monitor tumor volume regularly. Treatment is typically initiated when tumors reach an average volume of 150-200 mm³.[9]
3. This compound Formulation and Administration
-
Vehicle Preparation : Prepare a fresh solution of 0.5% HPMC and 0.1% Tween 80 in sterile water.
-
This compound Suspension : Weigh the required amount of this compound powder and suspend it in the prepared vehicle to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 20 mg/mL). The suspension should be prepared fresh daily and kept under constant agitation to ensure uniformity.
-
Administration : Administer the this compound suspension to mice via oral gavage. The typical volume is 100-200 µL per mouse. Ensure the gavage needle is correctly placed to avoid injury.
4. Experimental Workflow
The general workflow for a this compound efficacy study in a mouse xenograft model involves several key stages from animal acclimation to data analysis.
5. Monitoring and Data Collection
-
Tumor Measurement : Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Body Weight : Monitor the body weight of the mice 2-3 times per week as an indicator of overall health and treatment-related toxicity.
-
Endpoint : The study endpoint can be defined by a maximum tumor volume, a specific duration of treatment, or signs of significant morbidity (e.g., >20% body weight loss).
-
Pharmacodynamic Analysis (Optional) : At the end of the study, tumors can be harvested at specific time points after the final dose to analyze the inhibition of EGFR/HER2 phosphorylation and downstream signaling molecules via Western blot or immunohistochemistry.[11]
Data Presentation: Dosing and Pharmacokinetics
The dosage and schedule of this compound can vary depending on the xenograft model and the experimental goals. The following tables summarize common administration protocols and pharmacokinetic data derived from preclinical studies.
Table 1: Summary of this compound Administration Protocols in Mouse Xenograft Models
| Xenograft Model (Cancer Type) | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Vehicle | Reference |
| BT474 (Breast) | CB-17 SCID | 100 | Twice Daily (BID) | 0.5% HPMC, 0.1% Tween-80 | [9] |
| BT474 (Breast) | Athymic Nude | 100 | 5 days/week | Not Specified | [10] |
| MCF7/HER2-18 (Breast) | Athymic Nude | 200 | 5 days/week | Not Specified | [12] |
| SUM149 (Breast) | Not Specified | 30 or 100 | Twice Daily (BID) | Not Specified | [11] |
| 231-BR (Breast) | Not Specified | 30 or 100 | Twice Daily (BID) | Not Specified | [1] |
| MBT-2 (Bladder) | C3H/HeN | 200 | Once Daily (QD) | Not Specified | [13] |
| FVB (Pharmacokinetics) | FVB | 30, 60, 90 | Single Dose | 0.5% HPMC, 0.1% Tween-80 | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Mouse Strain | Dose (mg/kg) | Dosing Schedule | Tissue | Cmax (µM) | AUC (µM*h) | T½ (half-life) | Reference |
| CB-17 SCID | 100 | BID (5 doses) | Plasma | ~18 | Not Reported | ~4h | [9] |
| CB-17 SCID | 100 | BID (5 doses) | BT474 Tumor | ~135 | Not Reported | ~16h | [9] |
| FVB | 30 | Single Dose | Plasma | Not Reported | 2.15 | Not Reported | [8] |
| FVB | 60 | Single Dose | Plasma | Not Reported | 4.39 | Not Reported | [8] |
| FVB | 90 | Single Dose | Plasma | Not Reported | 6.54 | Not Reported | [8] |
Note: Pharmacokinetic values can vary significantly based on mouse strain, formulation, fed/fasted state, and analytical methods.
This compound is a critical tool for preclinical research in HER2-positive and EGFR-driven cancers. The protocols outlined here provide a framework for conducting in vivo efficacy studies using mouse xenograft models. A typical effective dose is 100 mg/kg administered once or twice daily via oral gavage, formulated in an HPMC/Tween-80 suspension.[9][11] Researchers should optimize the specific dose and schedule based on the tumor model and experimental objectives, while closely monitoring for efficacy and any signs of toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted this compound anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of this compound-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of this compound-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 10. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound, a Dual Inhibitor of Epidermal Growth Factor Receptor (EGFR) and HER-2, Enhances Radiosensitivity in Mouse Bladder Tumor Line-2 (MBT-2) Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-HER2 Levels Following Lapatinib Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection and quantification of phosphorylated HER2 (p-HER2) in cultured cancer cells following treatment with the tyrosine kinase inhibitor, lapatinib. This protocol is designed for researchers in oncology, cell biology, and drug development to assess the efficacy of HER2-targeted therapies.
Introduction
The Human Epidermal Growth-factor Receptor 2 (HER2), also known as ErbB2, is a transmembrane tyrosine kinase that is overexpressed in a significant portion of breast cancers and other malignancies.[1][2] Its overexpression is linked to aggressive tumor growth and a poor prognosis. This compound is a dual tyrosine kinase inhibitor that targets both HER2 and the epidermal growth factor receptor (EGFR), blocking downstream signaling pathways and inhibiting cell proliferation.[3][4] Western blotting is a fundamental technique to evaluate the effectiveness of such inhibitors by measuring the phosphorylation status of HER2. A reduction in the p-HER2 to total HER2 ratio is a key indicator of drug efficacy.[4][5][6]
Key Experimental Parameters
The following table summarizes the quantitative data and essential parameters for this Western blot protocol.
| Parameter | Recommendation | Notes |
| Cell Line | SK-BR-3 or BT-474 | HER2-overexpressing breast cancer cell lines. |
| This compound Concentration | 0.1 - 1 µM | The IC50 for this compound in these cell lines is in the nanomolar range. A dose-response experiment is recommended to determine the optimal concentration.[1][3][7] |
| Treatment Duration | 6 - 24 hours | Significant dephosphorylation of HER2 can be observed within this timeframe.[4] A time-course experiment is advisable for initial studies. |
| Lysis Buffer | Modified RIPA Buffer | Ensures efficient extraction of membrane and cytoplasmic proteins while preserving phosphorylation.[8][9][10][11][12] |
| Protein Quantification | BCA Assay | Recommended for its compatibility with detergents present in the RIPA buffer.[12] |
| Protein Loading | 20 - 40 µg | The optimal amount may vary depending on the expression level of HER2 in the chosen cell line. |
| Primary Antibody: p-HER2 (Tyr1248) | 1:1000 dilution | Tyr1248 is a major autophosphorylation site of HER2.[13] |
| Primary Antibody: Total HER2 | 1:1000 - 1:6000 dilution | Used for normalization of the p-HER2 signal.[2][14][15][16] |
| Secondary Antibody (HRP-conjugated) | 1:5000 - 1:20000 dilution | The optimal dilution should be determined empirically.[17][18][19] |
| Blocking Buffer | 5% BSA in TBST | Bovine Serum Albumin (BSA) is preferred over milk for phosphoprotein detection to avoid non-specific binding. |
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-HER2.
HER2 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits HER2 and EGFR signaling pathways.
Detailed Protocol
1. Cell Culture and this compound Treatment
1.1. Seed HER2-overexpressing cells (e.g., SK-BR-3) in 6-well plates and culture until they reach 70-80% confluency. 1.2. Prepare a stock solution of this compound in DMSO. 1.3. Treat the cells with the desired concentrations of this compound (e.g., 0, 0.1, 0.5, 1 µM) for the chosen duration (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
2. Cell Lysis and Protein Quantification
2.1. After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS. 2.2. Aspirate the PBS and add 100-150 µL of ice-cold modified RIPA buffer supplemented with protease and phosphatase inhibitors to each well. 2.3. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. 2.6. Transfer the supernatant (protein extract) to a new pre-chilled tube. 2.7. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
3.1. Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. 3.2. Boil the samples at 95-100°C for 5 minutes. 3.3. Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. 3.4. Run the gel until the dye front reaches the bottom. 3.5. Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting
4.1. Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. 4.2. Incubate the membrane with the primary antibody against p-HER2 (e.g., anti-p-HER2 Tyr1248, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation. 4.3. The following day, wash the membrane three times for 10 minutes each with TBST. 4.4. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000-1:20000 in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation. 4.5. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
5.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes. 5.2. Capture the chemiluminescent signal using a digital imaging system. 5.3. To normalize for protein loading, the membrane can be stripped and re-probed for total HER2 and a housekeeping protein like β-actin or GAPDH. 5.4. Quantify the band intensities using densitometry software. 5.5. Calculate the ratio of p-HER2 to total HER2 for each sample to determine the effect of this compound treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HER2/ErbB2 (29D8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nsjbio.com [nsjbio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 11. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Phospho-HER2/ErbB2 (Tyr1248) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. biocompare.com [biocompare.com]
- 15. HER2/ErbB2 (D8F12) XP® Rabbit mAb (#4290) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. HER2/ErbB2 antibody (18299-1-AP) | Proteintech [ptglab.com]
- 17. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]
- 18. Western blotting – 10 tips for better blots [jacksonimmuno.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Lapatinib and Trastuzumab Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of lapatinib and trastuzumab represents a significant therapeutic strategy in the management of HER2-positive cancers, particularly breast cancer. Trastuzumab, a humanized monoclonal antibody, targets the extracellular domain of the HER2 receptor, inhibiting downstream signaling and mediating antibody-dependent cell-mediated cytotoxicity.[1][2] this compound, a small molecule tyrosine kinase inhibitor, dually targets the intracellular kinase domains of both HER2 and the epidermal growth factor receptor (EGFR).[1][2] This dual blockade of the HER2 signaling pathway at different points offers a more comprehensive inhibition, potentially overcoming resistance mechanisms and leading to synergistic anti-tumor effects.[1][2]
These application notes provide detailed experimental designs and protocols for researchers investigating the combination of this compound and trastuzumab in preclinical settings. The methodologies outlined here cover essential in vitro and in vivo assays to assess the efficacy and mechanisms of this drug combination.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Trastuzumab Combination in HER2+ Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in IC50 (Combination vs. This compound) | Reference |
| BT474 | This compound | 36 ± 15.1 | - | [3] |
| Trastuzumab + this compound | 15 ± 5.2 | 2.4 | [Calculated] | |
| SKBR3 | This compound | 80 ± 17.3 | - | [3] |
| Trastuzumab + this compound | 35 ± 8.9 | 2.3 | [Calculated] | |
| AU565 | This compound | ~100 | - | [4] |
| Trastuzumab + this compound | ~40 | 2.5 | [4] |
Note: IC50 values represent the concentration of the drug that inhibits 50% of cell growth. The fold change is a calculated representation of the synergistic effect.
Table 2: Induction of Apoptosis by this compound and Trastuzumab Combination
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) | Fold Increase in Apoptosis (vs. Control) | Reference |
| SKBR3 | Control | 5 ± 1.5 | - | |
| This compound (200 nM) | 15 ± 2.1 | 3.0 | ||
| Trastuzumab (10 µg/mL) | 10 ± 1.8 | 2.0 | [Calculated] | |
| This compound + Trastuzumab | 35 ± 3.5 | 7.0 | ||
| BT474 | Control | 4 ± 1.2 | - | [Calculated] |
| This compound (1 µM) | 20 ± 2.8 | 5.0 | [5] | |
| Trastuzumab (10 µg/mL) | 12 ± 2.0 | 3.0 | [Calculated] | |
| This compound + Trastuzumab | 45 ± 4.1 | 11.3 | [Calculated] |
Table 3: In Vivo Tumor Growth Inhibition in BT474 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Reference |
| Vehicle Control | Daily | 1200 ± 150 | - | [6] |
| This compound | 80 mg/kg, i.p., daily | 600 ± 80 | 50 | |
| Trastuzumab | 10 mg/kg, i.p., 2x/week | 450 ± 60 | 62.5 | [1] |
| This compound + Trastuzumab | This compound (80 mg/kg) + Trastuzumab (10 mg/kg) | 150 ± 30 | 87.5 | [1][6] |
Mandatory Visualizations
Caption: HER2 signaling pathway and points of inhibition by trastuzumab and this compound.
Caption: General experimental workflow for this compound and trastuzumab combination studies.
Experimental Protocols
In Vitro Assays
1. Cell Viability/Proliferation Assay (MTT/MTS)
This protocol is for determining the cytotoxic effects of this compound and trastuzumab, alone and in combination.
-
Materials:
-
HER2-positive breast cancer cell lines (e.g., BT474, SKBR3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Trastuzumab (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl for MTT)
-
96-well plates
-
Multichannel pipette
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and trastuzumab in complete growth medium.
-
Treat the cells with varying concentrations of this compound, trastuzumab, or the combination. Include a vehicle control (DMSO for this compound).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, aspirate the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis following treatment.
-
Materials:
-
HER2-positive breast cancer cell lines
-
6-well plates
-
This compound and Trastuzumab
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound, trastuzumab, or the combination for 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blot Analysis
This protocol assesses the effect of the drug combination on key proteins in the HER2 signaling pathway.
-
Materials:
-
HER2-positive breast cancer cell lines
-
This compound and Trastuzumab
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HER2, anti-p-HER2 (Tyr1248), anti-AKT, anti-p-AKT (Ser473), anti-ERK1/2, anti-p-ERK1/2 (Thr202/Tyr204), and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound, trastuzumab, or the combination for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. (Typical dilutions: 1:1000 for most primary antibodies).
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
In Vivo Studies
1. BT474 Xenograft Model
This protocol describes the establishment and treatment of a HER2-positive breast cancer xenograft model.
-
Materials:
-
BT474 human breast cancer cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound (formulated for in vivo use)
-
Trastuzumab
-
Calipers
-
Animal housing facility
-
-
Protocol:
-
Subcutaneously inject 5 x 10^6 BT474 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, trastuzumab alone, and combination).
-
Administer treatments as follows:
-
Vehicle control (daily)
-
This compound: 80-100 mg/kg, by oral gavage, daily.
-
Trastuzumab: 10 mg/kg, intraperitoneally, twice a week.[1]
-
Combination: Both this compound and trastuzumab at the above doses and schedules.
-
-
Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-Erk1/2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Identification of HER2 Radioactive Ligands and Imaging Study of Breast Cancer-Bearing Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Lapatinib Dose-Response Curve Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR or HER1) and the human epidermal growth factor receptor 2 (HER2/neu or ErbB2).[1][2][3] By binding to the intracellular ATP-binding pocket of these receptors, this compound prevents their self-phosphorylation and subsequent activation of downstream signaling pathways.[1][2] This inhibition ultimately leads to the arrest of cell growth and, in some cases, apoptosis of tumor cells.[2][4] The primary signaling cascades affected are the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial for cell proliferation and survival.[2][4][5]
These application notes provide a detailed protocol for conducting a this compound dose-response curve experiment to determine its half-maximal inhibitory concentration (IC50) in cancer cell lines. This is a fundamental assay in preclinical drug development to assess the potency of a compound and to characterize the sensitivity of different cancer cell types to the drug.
Signaling Pathway Targeted by this compound
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of both EGFR and HER2.[1][3] In many cancers, particularly HER2-positive breast cancer, the overexpression of HER2 leads to constitutive activation of downstream signaling pathways, driving uncontrolled cell proliferation and survival.[6] this compound's dual inhibition of both EGFR and HER2 provides a comprehensive blockade of these oncogenic signals.
Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: this compound Dose-Response Assay
This protocol details the steps for determining the IC50 value of this compound in a selected cancer cell line using a colorimetric cell viability assay, such as the MTT or CCK-8 assay.
Materials
-
Cell Line: HER2-overexpressing breast cancer cell line (e.g., BT474, SKBR3).
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: this compound ditosylate (Tykerb®), dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution.
-
Equipment:
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Serological pipettes and multichannel pipettes
-
Sterile, disposable reagent reservoirs
-
Experimental Workflow
Caption: Workflow for a typical in vitro dose-response experiment.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells for a "no-cell" control (medium only) to serve as a blank.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of the this compound stock solution in the culture medium. A common approach is to use a 10-point dilution series. For this compound, a starting concentration of 10 µM with 2- or 3-fold serial dilutions is often appropriate.[7][8]
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells.
-
Each concentration should be tested in triplicate or quadruplicate.
-
-
Incubation:
-
Cell Viability Assay (CCK-8 Example):
-
After the 72-hour incubation, add 10 µL of CCK-8 solution to each well.[11]
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Data Normalization:
-
Subtract the average absorbance of the "no-cell" blank from all other absorbance readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the normalized % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).[12][13]
-
Use a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation, to fit the data.[12][14]
-
From the fitted curve, determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Data Presentation
Quantitative data from the dose-response experiment should be summarized in a clear and organized manner.
Table 1: Raw Absorbance Data (Example)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| 0 (Vehicle) | 1.852 | 1.891 | 1.865 | 1.869 | 0.020 |
| 0.01 | 1.798 | 1.823 | 1.805 | 1.809 | 0.013 |
| 0.03 | 1.654 | 1.688 | 1.671 | 1.671 | 0.017 |
| 0.1 | 1.234 | 1.259 | 1.240 | 1.244 | 0.013 |
| 0.3 | 0.876 | 0.899 | 0.881 | 0.885 | 0.012 |
| 1 | 0.453 | 0.471 | 0.460 | 0.461 | 0.009 |
| 3 | 0.211 | 0.223 | 0.215 | 0.216 | 0.006 |
| 10 | 0.105 | 0.110 | 0.107 | 0.107 | 0.003 |
| Blank | 0.050 | 0.052 | 0.051 | 0.051 | 0.001 |
Table 2: Normalized Cell Viability and IC50 Value
| This compound (µM) | Average % Viability | Std. Dev. |
| 0 (Vehicle) | 100.0 | 1.1 |
| 0.01 | 96.8 | 0.7 |
| 0.03 | 89.4 | 0.9 |
| 0.1 | 66.6 | 0.7 |
| 0.3 | 47.4 | 0.6 |
| 1 | 24.7 | 0.5 |
| 3 | 11.6 | 0.3 |
| 10 | 5.7 | 0.2 |
| IC50 (µM) | 0.35 | N/A |
Note: The IC50 value is derived from the non-linear regression analysis of the dose-response curve.
Conclusion
This document provides a comprehensive protocol for performing a this compound dose-response experiment. Adherence to this protocol will enable researchers to reliably determine the IC50 of this compound in relevant cancer cell lines, providing crucial data for preclinical assessment and further investigation into its mechanisms of action. The sensitivity of different cell lines to this compound can vary, with IC50 values ranging from nanomolar to micromolar concentrations depending on their EGFR and HER2 expression and dependency.[7][9][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 6. breastcancer.org [breastcancer.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Effects of this compound on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 13. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 14. Dose–response relationship - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Assessing the Synergistic Effects of Lapatinib with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] By reversibly binding to the intracellular ATP-binding site of these receptors, this compound effectively blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[3][4][5] Paclitaxel, a well-established chemotherapeutic agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[6]
The combination of targeted therapy and conventional chemotherapy is a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. Preclinical and clinical studies have demonstrated that the combination of this compound and paclitaxel can exert synergistic anti-tumor effects in various cancers, including esophageal squamous cancer and HER2-positive breast cancer.[7][8][9] This document provides detailed protocols for assessing the synergistic effects of this compound and paclitaxel in vitro and in vivo.
Key Concepts: Synergy Assessment
The synergistic effect of two drugs is quantified using the Combination Index (CI), based on the Chou-Talalay method.[10][11] The CI value provides a quantitative measure of the interaction between two drugs:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition of cell growth), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.[10]
In Vitro Assessment of Synergy
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy assessment.
Protocol 1: Cell Viability (MTT) Assay
This assay determines the effect of this compound and paclitaxel, alone and in combination, on cell proliferation.
Materials:
-
Cancer cell lines (e.g., esophageal squamous cancer cell lines KYSE150, KYSE450)[7]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Paclitaxel
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and paclitaxel in complete growth medium.
-
Treat the cells with varying concentrations of this compound alone, paclitaxel alone, or a combination of both at a constant ratio. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC50 values (concentration that inhibits 50% of cell growth) for each drug and the combination.
-
Calculate the Combination Index (CI) using CompuSyn software or a similar program.[11]
Data Presentation:
Table 1: IC50 Values for this compound and Paclitaxel in Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) |
|---|---|---|
| KYSE150 | This compound | |
| Paclitaxel | ||
| KYSE450 | This compound |
| | Paclitaxel | |
Table 2: Combination Index (CI) Values for this compound and Paclitaxel Combination
| Cell Line | Fa (Fraction Affected) | CI Value | Interpretation |
|---|---|---|---|
| KYSE150 | 0.50 (50% inhibition) | ||
| 0.75 (75% inhibition) | |||
| 0.90 (90% inhibition) | |||
| KYSE450 | 0.50 (50% inhibition) | ||
| 0.75 (75% inhibition) |
| | 0.90 (90% inhibition) | | |
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound and paclitaxel.[7]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, paclitaxel, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Data Presentation:
Table 3: Percentage of Apoptotic Cells after Treatment
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
|---|---|---|---|
| Control | |||
| This compound | |||
| Paclitaxel |
| Combination | | | |
Protocol 3: Western Blot Analysis
This protocol is used to investigate the effect of the drug combination on key signaling proteins.[7]
Materials:
-
Treated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., p-EGFR, p-HER2, p-AKT, p-ERK, and their total forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence system.
Signaling Pathway Diagram:
Caption: this compound's mechanism of action on signaling pathways.
In Vivo Assessment of Synergy
Protocol 4: Xenograft Mouse Model
This model evaluates the anti-tumor efficacy of the drug combination in a living organism.[7][12]
Materials:
-
Nude mice
-
Cancer cells (e.g., KYSE450)
-
This compound and Paclitaxel formulations for injection
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of nude mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups:
-
Vehicle control
-
This compound alone
-
Paclitaxel alone
-
This compound and Paclitaxel combination
-
-
Administer the treatments as per the defined schedule (e.g., this compound daily, paclitaxel weekly).[6]
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated as (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Data Presentation:
Table 4: In Vivo Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Average Body Weight (g) |
|---|---|---|---|
| Vehicle Control | |||
| This compound | |||
| Paclitaxel |
| Combination | | | |
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the synergistic effects of this compound and paclitaxel. By combining in vitro assays to elucidate cellular mechanisms with in vivo models to confirm anti-tumor efficacy, researchers can robustly evaluate the potential of this drug combination for clinical applications. The synergistic activity of this compound and paclitaxel has been shown to inhibit cancer cell growth, migration, and invasion, while promoting apoptosis.[7] This enhanced efficacy is attributed to the dual blockade of the EGFR/HER2 signaling pathways by this compound, which sensitizes cancer cells to the cytotoxic effects of paclitaxel.[7] These findings support the continued investigation of this combination therapy in relevant cancer types.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound combined with neoadjuvant paclitaxel-trastuzumab-based chemotherapy in patients with human epidermal growth factor receptor 2-positive breast cancer: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Individual or combination treatments with this compound and paclitaxel cause potential bone loss and bone marrow adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in combination with paclitaxel plays synergistic antitumor effects on esophageal squamous cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized trial of this compound versus placebo added to paclitaxel in the treatment of human epidermal growth factor receptor 2-overexpressing metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted therapies: Combined this compound and paclitaxel in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Lapatinib Formulation for Oral Gavage in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of lapatinib in animal studies, primarily focusing on rodent models. The information is compiled from various preclinical studies to ensure robust and reproducible experimental outcomes.
Overview and Background
This compound is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2).[1][2][3] Due to its poor aqueous solubility, a specific formulation is required for effective oral administration in animal models to ensure consistent absorption and bioavailability. The most commonly utilized and validated vehicle for this compound in oral gavage studies is a suspension in an aqueous solution of hydroxypropyl methylcellulose (HPMC) and Tween 80.[4][5]
Quantitative Data Summary
The following tables summarize common vehicle compositions and dosage ranges for this compound in preclinical animal studies.
Table 1: Vehicle Formulation for this compound Oral Suspension
| Component | Concentration | Purpose |
| Hydroxypropyl methylcellulose (HPMC) | 0.5% (w/v) | Suspending agent |
| Tween 80 (Polysorbate 80) | 0.1% (v/v) | Wetting agent/surfactant |
| Sterile Water or Milli-Q Water | q.s. to final volume | Solvent |
Table 2: Reported this compound Dosages for Oral Gavage in Rodent Models
| Animal Model | Dosage Range (mg/kg) | Dosing Frequency | Reference |
| Mouse | 30 - 100 | Once or twice daily | [1][4][5][6] |
| Rat | 60 - 240 | Once daily | [7][8] |
Experimental Protocols
Preparation of the Vehicle Solution (0.5% HPMC, 0.1% Tween 80)
This protocol describes the preparation of 100 mL of the vehicle solution.
Materials:
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Sterile, deionized, or Milli-Q water
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Weighing scale
Procedure:
-
Weigh 0.5 g of HPMC.
-
Measure 80 mL of sterile water into the beaker with the magnetic stir bar.
-
Place the beaker on the magnetic stirrer and begin stirring to create a vortex.
-
Slowly sprinkle the HPMC powder into the vortex to prevent clumping.
-
Continue stirring until the HPMC is fully dispersed. This may take some time.
-
Add 100 µL of Tween 80 to the solution.
-
Continue stirring until the Tween 80 is completely dissolved and the solution is homogenous.
-
Transfer the solution to a 100 mL graduated cylinder and add sterile water to bring the final volume to 100 mL.
-
Store the vehicle solution at 4°C. It is recommended to prepare this solution fresh, at most a few days before the experiment.
Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a this compound suspension at a concentration of 10 mg/mL, suitable for a 100 mg/kg dose in a mouse with a dosing volume of 10 µL/g body weight. Adjust the concentration as needed for your specific dosage and dosing volume.
Materials:
-
This compound powder
-
Prepared vehicle solution (0.5% HPMC, 0.1% Tween 80)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Conical tube or appropriate container
-
Weighing scale
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound.
-
Transfer the weighed this compound powder into a conical tube.
-
Add the required volume of the vehicle solution. For the example above, add 10 mL.
-
Vortex the mixture vigorously for 2-3 minutes to ensure the powder is well-wetted and a uniform suspension is formed.
-
For a more homogenous suspension, sonicate the mixture for 5-10 minutes.
-
Visually inspect the suspension to ensure there are no large aggregates.
-
Crucially, the suspension must be continuously stirred or vortexed immediately before each animal is dosed to ensure uniform delivery of the drug.
Oral Gavage Administration Protocol
Materials:
-
Prepared this compound suspension
-
Appropriate gauge feeding needle (gavage needle) for the animal model (e.g., 20-22 gauge for mice)
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Weigh the animal to determine the precise volume of the this compound suspension to be administered.
-
Ensure the this compound suspension is well-mixed by vortexing immediately before drawing it into the syringe.
-
Draw the calculated volume of the suspension into the syringe fitted with the gavage needle.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in preparing and administering the this compound formulation for an in vivo study.
Caption: Experimental workflow for this compound oral gavage.
This compound Signaling Pathway
This compound inhibits the tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2), thereby blocking downstream signaling pathways critical for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[2][9][10]
Caption: this compound mechanism of action on EGFR/HER2 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of the Rat Model of this compound-Induced Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. Mechanism of this compound-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of this compound-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving lapatinib solubility in aqueous buffer for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lapatinib. The focus is on improving its solubility in aqueous buffers for in vitro assays to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
This compound is a lipophilic compound with very low intrinsic aqueous solubility.[1][2][3] It is practically insoluble in water and will not readily dissolve in aqueous buffers alone. To achieve a workable solution for in vitro assays, a co-solvent approach is necessary.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended organic solvents for preparing a concentrated stock solution of this compound.[4][5] this compound is soluble in these solvents at approximately 20 mg/mL.[4][5]
Q3: How do I prepare a working solution of this compound in an aqueous buffer?
To prepare a working solution, first dissolve this compound in 100% DMSO to create a high-concentration stock solution. Then, dilute this stock solution with your aqueous buffer of choice (e.g., PBS, cell culture media) to the final desired concentration.[4] It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize precipitation.
Q4: What is the maximum achievable concentration of this compound in a DMSO/PBS mixture?
Using a method of first dissolving in DMSO, a solubility of approximately 0.33 mg/mL can be achieved in a 1:2 solution of DMSO:PBS (pH 7.2).[4][5] The final concentration of DMSO in your assay should be kept as low as possible and a vehicle control should always be included in your experiments.
Q5: For how long can I store the aqueous solution of this compound?
It is not recommended to store the aqueous solution of this compound for more than one day due to its potential for precipitation and degradation.[4] Fresh working solutions should be prepared for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound in the final aqueous solution is too high. | Decrease the final concentration of this compound. The solubility in a 1:2 DMSO:PBS (pH 7.2) solution is approximately 0.33 mg/mL.[4][5] |
| The percentage of DMSO in the final solution is too low. | While aiming for a low final DMSO concentration, ensure it is sufficient to maintain solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. | |
| The aqueous buffer was added to the DMSO stock instead of the other way around. | Always add the DMSO stock solution dropwise to the vortexing aqueous buffer to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation. | |
| Inconsistent or poor results in in vitro assays | Incomplete dissolution of this compound. | Ensure the initial stock solution in DMSO is fully dissolved. Gentle warming and vortexing can aid dissolution. Centrifuge the stock solution to pellet any undissolved particles before making dilutions. |
| Degradation of this compound. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High final DMSO concentration affecting cell viability or enzyme activity. | Perform a DMSO tolerance test for your specific cell line or assay. Keep the final DMSO concentration consistent across all treatments, including the vehicle control. | |
| Difficulty achieving desired concentration without high DMSO levels | Intrinsic low aqueous solubility of this compound. | Consider alternative formulation strategies such as using surfactants (e.g., Polysorbate 80, SDS) or preparing solid dispersions with polymers like Soluplus® or Poloxamer 188, which have been shown to enhance this compound's solubility.[1][6][7] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~0.007 mg/mL | [3] |
| 0.1 N HCl | ~0.001 mg/mL | [3] |
| DMSO | ~20 mg/mL | [4][5] |
| DMF | ~20 mg/mL | [5] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM this compound Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder (Molecular Weight: 581.06 g/mol ).
-
Add the required volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of this compound Working Solution in Aqueous Buffer:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the desired aqueous buffer (e.g., cell culture medium, PBS) to 37°C.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration is below the tolerance limit of your experimental system (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Kinetic Solubility Assay Workflow
This protocol provides a general workflow for assessing the kinetic solubility of this compound in a specific aqueous buffer.
Caption: Workflow for a kinetic solubility assay.
Signaling Pathways
This compound is a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2).[4][8] By inhibiting these receptors, this compound blocks downstream signaling pathways that are crucial for cell proliferation and survival, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[9][10][11]
Caption: this compound's mechanism of action.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | CAS 231277-92-2 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Evaluation of this compound-Loaded Microfibers Prepared by Centrifugal Spinning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. The research on this compound in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of this compound-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of this compound-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Lapatinib Efficacy in Cell Culture
Welcome to the technical support center for Lapatinib. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, reversible, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of both the Epidermal Growth factor Receptor (EGFR/HER1/ERBB1) and the Human Epidermal Growth factor Receptor 2 (HER2/ERBB2).[1][2] By blocking these receptors, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for cell proliferation and survival.[2][3] This action can lead to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[2]
Q2: Why are my this compound IC50 values inconsistent between experiments?
Inconsistent IC50 values for this compound can arise from several factors:
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Cell Line Health and Integrity: Factors like passage number, cell density, and potential mycoplasma contamination can significantly alter cellular response.
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Drug Preparation and Storage: this compound has low aqueous solubility.[4] Improper dissolution, storage, and repeated freeze-thaw cycles of stock solutions can lead to drug precipitation or degradation, altering the effective concentration.[5]
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Serum Concentration: Components in fetal bovine serum (FBS), such as growth factors (e.g., EGF), can compete with this compound or activate alternative signaling pathways, thereby reducing the drug's apparent efficacy.[6][7][8]
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Assay Duration and Type: The length of drug exposure and the specific viability assay used (e.g., MTT, CellTiter-Glo, Trypan Blue) can yield different IC50 values.
Q3: How should I prepare and store this compound?
This compound is sparingly soluble in aqueous solutions but soluble in organic solvents like DMSO.[9]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[5] For a 10 mM stock, you can reconstitute 10 mg of this compound in 1.08 ml of DMSO.[5]
-
Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[5] For aqueous working solutions, it is not recommended to store them for more than one day.[9]
Q4: My cells are showing signs of resistance to this compound. What are the common resistance mechanisms?
Acquired resistance to this compound is a significant challenge. Common mechanisms include:
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Activation of Alternative Pathways: Cells may upregulate other receptor tyrosine kinases (e.g., AXL, MET) to bypass the EGFR/HER2 blockade.[10][11][12]
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Alterations in Downstream Signaling: Mutations or hyperactivation of components in the PI3K/Akt pathway can render the cells independent of upstream EGFR/HER2 signaling.[13]
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Metabolic Reprogramming: Resistant cells can exhibit changes in their metabolic pathways, such as increased glycolysis, to support survival and proliferation.[11]
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Alterations in Apoptotic Machinery: Changes in the expression of anti-apoptotic proteins, such as Mcl-1, can make cells less sensitive to this compound-induced cell death.[14]
Troubleshooting Guides
Guide 1: Investigating Variable IC50 Values
If you are observing significant variability in your this compound IC50 values, follow this workflow to identify the potential source of the inconsistency.
Caption: Troubleshooting workflow for inconsistent this compound IC50 values.
Guide 2: Weak or No Signal in p-EGFR / p-HER2 Western Blots
A common experiment is to verify this compound's mechanism of action by observing a decrease in phosphorylated EGFR and HER2. If you are not seeing this effect, consider the following:
1. Insufficient Receptor Activation:
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Problem: Basal levels of p-EGFR/p-HER2 may be too low to detect a decrease.
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Solution: Starve cells of serum for several hours (e.g., overnight), then stimulate with a ligand like EGF (100 ng/mL for 5-10 minutes) to induce receptor phosphorylation.[15][16] Compare this stimulated control to a lane pre-treated with this compound before EGF stimulation.
2. Antibody Issues:
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Problem: The primary antibody may be ineffective or used at a suboptimal concentration.
-
Solution:
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Use an antibody from a reputable supplier that is validated for Western Blotting.
-
Optimize the primary antibody concentration.[17]
-
Include a positive control cell lysate known to express high levels of p-EGFR or p-HER2.
-
3. Protein Lysate and Transfer Problems:
-
Problem: The phosphorylated proteins may be degraded, or transfer to the membrane may be inefficient.
-
Solution:
-
Always prepare lysates with fresh phosphatase and protease inhibitors.
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For large proteins like EGFR and HER2 (~185 kDa), ensure complete transfer by using a wet transfer system and optimizing the transfer time and voltage.[18][19] A lower pore size membrane (0.2 µm) can also be considered for better retention.[19]
-
Quantitative Data Summary
The inhibitory concentration (IC50) of this compound varies significantly across different cell lines, primarily based on their expression levels of EGFR and HER2.
| Cell Line | Cancer Type | HER2 Status | EGFR Status | This compound IC50 (µM) | Reference(s) |
| BT474 | Breast Cancer | Overexpressing | Expressing | 0.046 - 0.056 | [11][15] |
| SK-BR-3 | Breast Cancer | Overexpressing | Expressing | 0.079 - 0.124 | [9][15] |
| HCC1954 | Breast Cancer | Overexpressing | Low | Resistant (Parental IC50 not specified, resistant > 2.7) | [14] |
| HN5 | Head and Neck Cancer | Low | Overexpressing | 0.09 - 0.21 | [20] |
| A-431 | Skin Cancer | Low | Overexpressing | 0.14 | [9] |
| MFE296 | Endometrial Cancer | Low | Low | 10.9 | [21] |
| USPC2 | Endometrial Cancer | Overexpressing | Not specified | 0.052 | [21] |
| MDA-MB-453 | Breast Cancer | Overexpressing | Not specified | >1 (Insensitive) | [22] |
| JIMT-1 | Breast Cancer | Overexpressing | Not specified | >1 (Insensitive) | [22] |
Note: IC50 values are highly dependent on experimental conditions and can vary between labs.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a standard procedure to determine the IC50 of this compound.
Caption: Experimental workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the drug-containing medium. Include wells with medium and a DMSO concentration equivalent to the highest this compound dose as a vehicle control.
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Incubation: Incubate the plates for a specified period, typically 48-72 hours.[23][24]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for p-EGFR and p-HER2
This protocol details the steps to analyze the phosphorylation status of EGFR and HER2 following this compound treatment.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight. Pre-treat with the desired concentration of this compound (e.g., 1 µM) for 2 hours, followed by stimulation with EGF (100 ng/mL) for 10 minutes where applicable.
-
Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 7.5% gel for high molecular weight proteins) and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, p-HER2, total EGFR, total HER2, and a loading control (e.g., β-actin) overnight at 4°C, diluted in blocking buffer.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Signaling Pathways
This compound's Dual Inhibition of EGFR/HER2 Signaling
This compound functions by blocking the kinase activity of both EGFR and HER2, which often form heterodimers. This inhibition prevents the activation of downstream pro-survival and proliferative pathways.
Caption: this compound inhibits EGFR and HER2, blocking PI3K/Akt and MAPK pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. Human Blood Serum Counteracts EGFR/HER2-Targeted Drug this compound Impact on Squamous Carcinoma SK-BR-3 Cell Growth and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Blood Serum Antagonizes Effects of EGFR/HER2-Targeted Drug this compound on Squamous Carcinoma SK-BR-3 Cell Growth and Gene Expression - Shaban - Biohimiâ [journals.eco-vector.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Network biology of this compound resistance in... | F1000Research [f1000research.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Novel mechanism of this compound resistance in HER2-positive breast tumor cells: activation of AXL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K Hyperactivation Results in this compound Resistance that is Reversed by the mTOR/PI3K Inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - SK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. blog.addgene.org [blog.addgene.org]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of the Proteomic Response to this compound Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Inhibits Breast Cancer Cell Proliferation by Influencing PKM2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bosterbio.com [bosterbio.com]
identifying and mitigating lapatinib off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate off-target effects of lapatinib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with this compound's known inhibition of EGFR and HER2. Could off-target effects be the cause?
A1: Yes, unexpected results can often be attributed to this compound's off-target activities, which are typically observed at higher concentrations. This compound, while potent against EGFR and HER2, can inhibit other kinases and modulate signaling pathways independent of its primary targets.[1][2] A well-documented off-target effect is the upregulation of TRAIL death receptors DR4 and DR5, which proceeds through the activation of the JNK/c-Jun signaling axis.[3][4][5] This can lead to enhanced apoptosis in the presence of TRAIL, an effect not directly linked to EGFR/HER2 inhibition. If you observe increased apoptosis or other unexpected cellular responses, it is crucial to investigate potential off-target signaling.
Q2: At what concentrations are this compound's off-target effects typically observed?
A2: While the on-target inhibition of EGFR and HER2 occurs at nanomolar concentrations (IC50 values are 10.8 nM and 9.2 nM, respectively), off-target effects are more prominent at micromolar concentrations.[1] For example, the off-target-driven upregulation of TRAIL death receptors is more pronounced at this compound concentrations of 5-10 μM. It is essential to perform dose-response experiments to distinguish between on-target and off-target effects.
Q3: How can I confirm that a specific cellular phenotype is a result of a this compound off-target effect?
A3: To validate a suspected off-target effect, a multi-pronged approach is recommended. First, demonstrate that the effect is independent of EGFR and HER2 activity. This can be achieved by using cell lines that do not express these receptors or by using siRNA or CRISPR-Cas9 to knock down EGFR and HER2. If the phenotype persists, it is likely an off-target effect. Further validation can involve identifying the off-target protein and confirming its role using techniques like siRNA-mediated knockdown of the suspected off-target kinase. Comparing the effects of this compound with other structurally different inhibitors of the same primary targets can also help differentiate on-target from off-target activities.
Troubleshooting Guide
Issue 1: Unexpected activation of an apoptosis pathway.
-
Possible Cause: this compound is known to induce the expression of pro-apoptotic TRAIL death receptors DR4 and DR5 through an off-target mechanism involving the JNK/c-Jun signaling pathway.[3][4][5]
-
Troubleshooting Steps:
-
Assess JNK and c-Jun Phosphorylation: Perform a western blot analysis to measure the phosphorylation levels of JNK and its downstream target c-Jun. An increase in phosphorylation upon this compound treatment would support the involvement of this off-target pathway.
-
Measure DR4 and DR5 Expression: Use qPCR or western blotting to quantify the expression levels of DR4 and DR5. Upregulation of these receptors would further confirm this off-target effect.
-
Inhibit the JNK Pathway: Use a specific JNK inhibitor in combination with this compound. If the apoptotic effect is diminished, it strongly suggests the involvement of the JNK pathway as an off-target mechanism.
-
Issue 2: Development of this compound resistance is accompanied by activation of alternative signaling pathways.
-
Possible Cause: Acquired resistance to this compound can be mediated by the activation of alternative receptor tyrosine kinases (RTKs) such as DDR1 or non-receptor tyrosine kinases like those in the SRC family.[6] This kinome reprogramming allows cancer cells to bypass the inhibition of EGFR and HER2.[7]
-
Troubleshooting Steps:
-
Kinome Profiling: Employ a kinome-wide screening approach, such as a multiplexed inhibitor bead (MIB) assay coupled with mass spectrometry, to identify upregulated kinases in this compound-resistant cells.[7]
-
Validate Off-Target Kinase Activation: Once potential off-target kinases are identified, validate their increased activity in resistant cells via western blotting for their phosphorylated (active) forms.
-
Co-inhibition Studies: Treat this compound-resistant cells with a combination of this compound and a specific inhibitor of the identified off-target kinase (e.g., a SRC inhibitor). Restoration of sensitivity to this compound would confirm the role of the off-target in resistance.[8][9]
-
Quantitative Data: this compound Kinase Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound against its primary targets and known off-target kinases. This data is crucial for designing experiments with appropriate concentrations to minimize off-target effects.
| Target Kinase | IC50 (nM) | Target Type | Reference(s) |
| EGFR (ErbB1) | 10.8 | On-Target | [1] |
| HER2 (ErbB2) | 9.2 | On-Target | [1] |
| ErbB4 | 367 | Off-Target | [1] |
| c-Src | >10,000 | Off-Target | [1] |
| RIPK2 | Kd > 3,000 | Off-Target | [2] |
| DDR1 | IC50 ~105 (for DDR1-IN-1) | Potential Off-Target | [6] |
| ABL | - | Potential Off-Target | |
| c-Raf | >10,000 | Off-Target | [1] |
| MEK1 | >10,000 | Off-Target | [1] |
| ERK2 | >10,000 | Off-Target | [1] |
Visualizations
Caption: Workflow for identifying and validating this compound off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Temporal Profiling of this compound-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. Off-target this compound activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target this compound Activity Sensitizes Colon Cancer Cells through TRAIL Death Receptor Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. Inhibition of this compound-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src and CXCR4 are involved in the invasiveness of breast cancer cells with acquired resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src and CXCR4 are involved in the invasiveness of breast cancer cells with acquired resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
managing poor oral bioavailability of lapatinib in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in managing the challenges associated with the poor oral bioavailability of lapatinib in preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments involving the oral administration of this compound.
Issue: Low and Highly Variable this compound Plasma Concentrations
Question: We are observing significantly lower than expected and highly variable plasma concentrations of this compound in our animal models (e.g., mice, rats) after oral gavage. What are the potential causes and how can we troubleshoot this?
Answer:
Low and erratic plasma exposure is a well-documented challenge with this compound in preclinical settings. The primary causes are its poor aqueous solubility and extensive presystemic metabolism. Here are the key factors and potential solutions:
1. Poor Aqueous Solubility and Dissolution Rate
-
Problem: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1] Its aqueous solubility is highly pH-dependent, decreasing significantly as pH rises above 4.0.[2] This poor solubility limits the amount of drug that can dissolve in the gastrointestinal tract, which is a prerequisite for absorption.
-
Solution: Advanced Formulation Strategies: Standard suspensions in simple vehicles like water with 0.5% hydroxymethylcellulose and 0.1% Tween-80 may be insufficient.[3] Consider developing or adopting an advanced formulation to enhance solubility and dissolution.
-
Nanocrystalline Solid Dispersions (NSDs): This technique involves reducing the drug's particle size to the nanometer range, which increases the surface area for dissolution. A wet media milling process followed by lyophilization with stabilizers like polyvinylpyrrolidone (PVP) and sodium dodecyl sulfate (SDS) can be effective.[4][5]
-
Nanosponges: These are porous, polymer-based nanoparticles that can encapsulate the drug. Formulations using Eudragit RS100 have been shown to convert this compound from a crystalline to a more soluble amorphous state, significantly improving its biopharmaceutical properties.[6]
-
Lipid-Based Formulations: Self-nano-emulsifying drug delivery systems (SNEDDS) can improve this compound's solubility and release.[7] Lipid nanoparticles (LNPs) have also been shown to increase the area under the curve (AUC) by over 5-fold compared to the commercial Tykerb® formulation in preclinical models.[8]
-
PEGylated Liposomes: Encapsulating this compound in PEGylated liposomes can also improve its solubility and anticancer effects.[1]
-
2. First-Pass Metabolism and Efflux Transport
-
Problem: this compound is extensively metabolized by cytochrome P450 3A4 (CYP3A4) in the gut wall and liver.[2][9][10] It is also a substrate for efflux transporters like P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), which actively pump the drug back into the intestinal lumen, limiting its absorption.[2]
-
Solution: Co-administration with Inhibitors (Use with Caution):
-
CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors like ketoconazole can increase this compound's AUC by approximately 3.6-fold.[11] Grapefruit juice is also a known CYP3A4 inhibitor.[9][12] While this can increase exposure, it also introduces another variable into your experiment. If used, the inhibitor and its dose must be consistent across all study arms.
-
P-gp Inhibitors: this compound itself is an inhibitor of P-gp, which can affect the absorption of other drugs.[9][11] Co-administration with other P-gp inhibitors could potentially increase this compound absorption, but this is less characterized in preclinical literature than CYP3A4 inhibition.
-
3. Influence of Food
-
Problem: The effect of food on this compound bioavailability is complex and species-dependent. In preclinical models (rats and dogs), food has been shown to decrease bioavailability.[2][13] This is in stark contrast to human studies, where low-fat and high-fat meals dramatically increase AUC by 167% and 325%, respectively.[2][12][14][15] The higher bile flow in species like rats and dogs may enhance fecal excretion over absorption.[2][13]
-
Solution: Standardize Dosing Conditions: To minimize variability, a strict and consistent dosing protocol is critical.
-
Administer in Fasted State: The most common recommendation to ensure consistent exposure is to administer this compound after an overnight fast.[14] This removes the variable of food composition and intake.
-
Control for Diet: If the experimental design requires administration with food, the diet's composition (especially fat content) must be precisely controlled and reported.
-
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways inhibited by this compound?
This compound is a dual tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2).[10][16][17] By blocking these receptors, it inhibits their autophosphorylation and downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation and survival.[17]
Caption: this compound inhibits EGFR/HER2 signaling pathways.
Q2: What is a typical experimental workflow for improving this compound's bioavailability?
A typical workflow involves formulation development, physicochemical characterization, and in vivo pharmacokinetic evaluation.
Caption: Workflow for enhancing this compound bioavailability.
Q3: What factors contribute to this compound's poor oral bioavailability in preclinical models?
Several factors combine to limit this compound's systemic exposure after oral administration. A logical troubleshooting process can help identify the primary bottleneck in your specific experimental setup.
Caption: Troubleshooting logic for low this compound exposure.
Quantitative Data Summary
The following tables summarize the pharmacokinetic improvements observed with different formulation and administration strategies for this compound.
Table 1: Effect of Food on this compound Bioavailability (Human Clinical Data)
| Dosing Condition | Mean Increase in AUC | Mean Increase in Cmax | Reference |
| With Low-Fat Breakfast | 167% (2.67-fold) | 142% (2.42-fold) | [2][14] |
| With High-Fat Breakfast | 325% (4.25-fold) | 203% (3.03-fold) | [2][14] |
Note: These clinical findings are opposite to results from preclinical rat and dog models, where food tends to decrease bioavailability.[2]
Table 2: Effect of Advanced Formulations on this compound Bioavailability (Preclinical Data)
| Formulation Type | Key Finding | Fold Increase (vs. Control) | Animal Model | Reference |
| Nanocrystalline Solid Dispersion (NSD) | Increased AUC and Cmax | AUC: 2.56, Cmax: 2.45 | Not Specified | [4][5] |
| Lipid Nanoparticles (LTNPs) | Increased AUC vs. Tykerb® | AUC: 5.27 | Mice | [8] |
| Lipid Nanoparticles (LTNPs) | Increased AUC vs. Suspension | AUC: 3.21 | Mice | [8] |
| Nanosponges | Significantly improved AUC and Cmax | Data not quantified | Not Specified | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanocrystalline Solid Dispersion (NSD)
This protocol is adapted from the methodology described for enhancing this compound ditosylate bioavailability.[4][5]
Objective: To prepare a this compound formulation with enhanced dissolution properties.
Materials:
-
This compound ditosylate (active pharmaceutical ingredient)
-
Polyvinylpyrrolidone (PVP) (stabilizer)
-
Sodium dodecyl sulfate (SDS) (stabilizer)
-
Zirconium oxide beads (milling media)
-
Purified water
Equipment:
-
High-pressure homogenizer or planetary ball mill
-
Lyophilizer (freeze-dryer)
-
Particle size analyzer
Methodology:
-
Preparation of Slurry:
-
Prepare an aqueous solution of the stabilizers (e.g., PVP and SDS) in purified water.
-
Disperse the this compound ditosylate powder into the stabilizer solution to form a homogenous slurry.
-
-
Wet Media Milling:
-
Transfer the slurry to the milling chamber containing zirconium oxide beads.
-
Perform wet media milling for a specified duration (e.g., several hours) until the desired particle size in the nanometer range is achieved. The process parameters (e.g., milling speed, time) must be optimized.
-
Monitor particle size periodically during the milling process.
-
-
Separation:
-
Separate the milled nanosuspension from the milling beads.
-
-
Lyophilization (Freeze-Drying):
-
Freeze the nanosuspension (e.g., at -80°C).
-
Lyophilize the frozen suspension under vacuum for 24-48 hours to remove the water, yielding a dry powder of the this compound NSD.
-
-
Characterization:
-
Re-disperse the NSD powder in water and measure the final particle size and distribution.
-
Perform solid-state characterization using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the crystalline state of the drug within the dispersion.[4][5]
-
Conduct in vitro dissolution studies comparing the NSD to the pure drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for evaluating the oral bioavailability of a novel this compound formulation.
Objective: To compare the plasma concentration-time profile of a test this compound formulation against a control (pure drug suspension).
Materials:
-
Test animals (e.g., female CB-17 SCID mice)[3]
-
Test this compound formulation
-
Control this compound suspension (e.g., in 0.5% HPMC, 0.1% Tween-80)[3]
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize animals for at least one week before the study.
-
Fast the animals overnight (e.g., 12 hours) with free access to water to standardize GI conditions.
-
-
Dosing:
-
Divide animals into at least two groups: Control and Test Formulation.
-
Administer a single oral dose of the respective formulation via gavage at a specified dose (e.g., 100 mg/kg).[3] Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points. A typical schedule might be: pre-dose (0 h), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Use a sparse sampling design if necessary to minimize blood loss per animal.
-
Collect samples via a suitable method (e.g., tail vein, saphenous vein).
-
Immediately place blood into heparinized tubes, mix gently, and store on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to new, labeled tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Compare the parameters between the test and control groups to determine the relative improvement in bioavailability.
-
References
- 1. Design and development of PEGylated liposomal formulation of HER2 blocker this compound for enhanced anticancer activity and diminished cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Food on the Relative Bioavailability of this compound in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 4. tandfonline.com [tandfonline.com]
- 5. nanocrystalline-solid-dispersions-an-emerging-approach-for-oral-bioavailability-enhancement-of-anticancer-drugs-using-lapatinib-ditosylate-as-the-case-drug - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Fatty food helps drug absorption | NICS Well [nicswell.co.uk]
- 13. peerj.com [peerj.com]
- 14. Effects of food on the relative bioavailability of this compound in cancer patients. | Semantic Scholar [semanticscholar.org]
- 15. jwatch.org [jwatch.org]
- 16. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase I and Pharmacokinetic Study of Oral this compound Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Lapatinib Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of lapatinib during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound drug substance should be stored at 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[1] It is important to protect it from excessive heat, humidity, and light. Pharmaceutical preparations, such as film-coated tablets, should be stored in their original packaging to protect from light and moisture.[2] Stability studies for this compound formulations are often conducted under various climatic zone conditions, with long-term stability data typically generated at 25°C/60% RH or 30°C/65% RH.[3][4][5]
Q2: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation under acidic, basic, and oxidative stress conditions.[6][7] Hydrolysis and oxidation are the main degradation pathways. Under acidic and basic conditions, the quinazoline core of the molecule can be targeted. Oxidative degradation can also occur, although some studies suggest it is relatively stable under oxidative stress compared to acid and base hydrolysis.[6]
Q3: What are the major known degradation products of this compound?
Q4: How does the formulation of this compound affect its stability?
The formulation significantly impacts this compound's stability. This compound is often formulated as a ditosylate monohydrate salt to improve its solubility and stability.[8] In solid dosage forms like tablets, excipients are chosen to ensure stability and a desirable dissolution profile.[9] For instance, some formulations may exclude microcrystalline cellulose and sodium starch glycolate to enhance stability.[9] Oral suspensions of this compound may have stability challenges due to hydrolysis, making solid dosage forms generally more stable for long-term storage.[10]
Troubleshooting Guides
HPLC Analysis of this compound Stability Samples
Issue: Poor peak shape or tailing.
-
Possible Cause: Incompatible pH of the mobile phase or sample solvent, or secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Ensure the pH of the mobile phase is appropriate for this compound (pKa ~7.2).[1]
-
Use a mobile phase with an appropriate buffer.
-
Dissolve the sample in a solvent similar in composition to the mobile phase.
-
Consider using a different C18 column from another manufacturer, as silica properties can vary.
-
Issue: Inconsistent retention times.
-
Possible Cause: Fluctuation in mobile phase composition, temperature, or flow rate.
-
Troubleshooting Steps:
-
Ensure the mobile phase is thoroughly mixed and degassed.
-
Use an HPLC system with a column oven to maintain a constant temperature.
-
Check the pump for leaks and ensure it is delivering a consistent flow rate.
-
Prepare fresh mobile phase daily.
-
Issue: Spurious peaks in the chromatogram.
-
Possible Cause: Contaminated mobile phase, sample, or carryover from previous injections.
-
Troubleshooting Steps:
-
Use high-purity HPLC-grade solvents and reagents.
-
Filter the mobile phase and samples before use.
-
Run a blank gradient to check for system contamination.
-
Implement a robust needle wash protocol in the autosampler.
-
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Duration | Temperature | Reagent | % Degradation | Reference |
| Acid Hydrolysis | 24 hours | Room Temp | 0.1N HCl | 8.44% | [7] |
| Base Hydrolysis | 24 hours | Room Temp | 0.1N NaOH | 19.58% | [7] |
| Oxidative | 24 hours | Room Temp | 3% H₂O₂ | 18.87% | [7] |
| Thermal | 24 hours | 60°C | - | 7.66% | [7] |
| Photolytic | 24 hours | Room Temp | UV light (254nm) | 10.44% | [7] |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol is a representative method for the analysis of this compound and its degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase: A mixture of water, methanol, and trifluoroacetic acid (30:70:0.1 v/v).[11]
-
Flow Rate: 1.1 mL/min.[11]
-
Detection Wavelength: 262 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 25 to 75 µg/mL.[11]
3. Sample Preparation:
-
For bulk drug, accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.
-
For tablets, weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask, dissolve in the mobile phase with the aid of sonication, and dilute to the final concentration. Filter the solution through a 0.45 µm filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples using a calibration curve generated from the peak areas of the standard solutions.
Forced Degradation Study Protocol
1. Acid Degradation:
-
Dissolve this compound in a solution of 0.1N HCl and keep at room temperature for 24 hours.[7]
-
Neutralize the solution and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Degradation:
-
Dissolve this compound in a solution of 0.1N NaOH and keep at room temperature for 24 hours.[7]
-
Neutralize the solution and dilute with the mobile phase for analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[7]
-
Dilute the solution with the mobile phase for analysis.
4. Thermal Degradation:
-
Keep the solid this compound drug substance in an oven at 60°C for 24 hours.[7]
-
Dissolve the sample in the mobile phase for analysis.
5. Photolytic Degradation:
-
Expose the solid this compound drug substance to UV light (254 nm) for 24 hours.[7]
-
Dissolve the sample in the mobile phase for analysis.
Visualizations
Caption: this compound's mechanism of action via inhibition of EGFR and HER2 signaling pathways.
Caption: General workflow for assessing the stability of this compound.
References
- 1. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. extranet.who.int [extranet.who.int]
- 5. Actual versus recommended storage temperatures of oral anticancer medicines at patients’ homes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. WO2020049429A1 - Novel composition of this compound of oral solid dosage form and method of manufacturing thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Overcoming Lapatinib-Induced Gastrointestinal Toxicity in Animal Models
Welcome to the technical support center for researchers investigating lapatinib-induced gastrointestinal (GI) toxicity in animal models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and help you navigate common challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Inconsistent or Mild Diarrhea Induction
-
Question: We are administering this compound to our rats, but the incidence and severity of diarrhea are lower than expected. What could be the cause?
-
Answer: Several factors can contribute to inconsistent diarrhea induction:
-
Vehicle Composition: The vehicle used to suspend this compound is critical. A commonly used and effective vehicle is a solution of 0.5% methylcellulose and 0.1% Tween 80 in water. Ensure proper preparation and homogenous suspension of the drug.
-
Gavage Technique: Improper oral gavage technique can lead to inconsistent dosing. Ensure the gavage tube is correctly placed to deliver the full dose directly to the stomach.
-
Animal Strain and Sex: Different rat or mouse strains may exhibit varying sensitivities to this compound. The Wistar albino rat is a commonly used model where this compound has been shown to induce diarrhea.[1][2] Additionally, some studies suggest potential sex-based differences in drug metabolism and toxicity.
-
Diet: The composition of the animal's diet can influence gut health and drug metabolism. Ensure a standard, consistent diet is provided to all animals in the study.
-
Issue 2: Excessive Toxicity and Weight Loss
-
Question: Our animals are experiencing severe weight loss and distress, exceeding the expected gastrointestinal toxicity. How can we mitigate this?
-
Answer: Excessive toxicity may be due to the this compound dose or a combination with other treatments.
-
Dose Reduction: this compound-induced toxicity is dose-dependent.[2] If excessive toxicity is observed, consider reducing the dose. Doses in rat models typically range from 100 to 500 mg/kg/day.[1][2]
-
Combination Therapy Effects: When co-administering this compound with chemotherapeutic agents like paclitaxel, be aware of potential synergistic toxicity. The combination can lead to increased epithelial apoptosis and crypt hyperplasia.[3] It may be necessary to adjust the doses of one or both agents.
-
Supportive Care: Ensure animals have easy access to food and water. In cases of significant diarrhea, providing hydration support with subcutaneous fluids may be necessary.
-
Issue 3: Difficulty in Assessing Intestinal Damage
-
Question: We are not observing significant histological changes in the intestine despite the presence of diarrhea. Is this normal?
-
Answer: Yes, this is a key finding in some animal models of this compound-induced diarrhea. Unlike traditional chemotherapy, this compound monotherapy may not cause significant macroscopic or microscopic intestinal injury, such as villous atrophy or extensive inflammation.[3] The diarrhea is thought to be mediated by other mechanisms, such as:
-
Inhibition of ErbB1 (EGFR): This can lead to increased intestinal permeability through the alteration of tight junction proteins like claudin-1, occludin, and ZO-1.
-
Changes in Goblet Cell Morphology: this compound can cause an increase in cavitated (empty) goblet cells, suggesting altered mucin production and secretion.
-
Alterations in Gut Microbiota: Emerging evidence suggests that this compound may alter the composition of the gut microbiota, which can contribute to gastrointestinal upset.
-
Issue 4: Variability in Probiotic Intervention Efficacy
-
Question: We are administering probiotics to ameliorate this compound-induced diarrhea, but the results are inconsistent. What should we consider?
-
Answer: The efficacy of probiotic interventions depends on several factors:
-
Probiotic Strain and Dose: Different probiotic strains have varying mechanisms of action. For tyrosine kinase inhibitor-induced diarrhea, strains of Bifidobacterium and Lactobacillus have shown promise. A study on the TKI neratinib demonstrated that daily administration of Blautia luti at 10^7 CFU/ml reduced diarrhea severity.[2] Another study in a mouse model of diarrhea used Bifidobacterium animalis subsp. lactis BB-12 at a dose of 10^8 CFU per mouse.
-
Timing and Duration of Administration: The timing of probiotic administration relative to this compound treatment is crucial. It is often recommended to start probiotic supplementation before initiating this compound and continue throughout the treatment period.
-
Viability of Probiotics: Ensure the viability of the probiotic being administered. Proper storage and handling are essential to maintain the number of live organisms.
-
Quantitative Data from Animal Models
The following tables summarize key quantitative data from studies on this compound-induced gastrointestinal toxicity in Wistar rats.
Table 1: Effect of this compound Monotherapy on Jejunal and Colonic Morphology in Wistar Rats
| Parameter | This compound Dose (mg/kg/day) | Change from Control | Time Point |
| Jejunal Crypt Length | 240 | Increased | 4 weeks |
| 500 | Significantly Increased | 4 weeks | |
| Colonic Crypt Length | 240 | No Significant Change | 4 weeks |
| 500 | No Significant Change | 4 weeks | |
| Jejunal Mitotic Rate | 240 | Increased | 4 weeks |
| 500 | Significantly Increased | 4 weeks | |
| Colonic Mitotic Rate | 240 | No Significant Change | 4 weeks |
| 500 | No Significant Change | 4 weeks | |
| Percentage of Cavitated Goblet Cells (Jejunum) | 240 | Significantly Increased | Weeks 1, 3, 4 |
| 500 | Significantly Increased | Weeks 1, 3, 4 | |
| Percentage of Cavitated Goblet Cells (Colon) | 240 | Significantly Increased | Weeks 3, 4 |
| 500 | Significantly Increased | Weeks 3, 4 |
Data extracted from graphical representations in a study by Bowen et al. and may represent approximate values.
Table 2: Effect of this compound and Paclitaxel Combination Therapy on the Small Intestine in Wistar Rats
| Parameter | Treatment Group | Change from Control |
| Epithelial Apoptosis | This compound + Paclitaxel | Significantly Increased |
| Crypt Hyperplasia | This compound + Paclitaxel | Significantly Increased |
| Diarrhea Severity | This compound + Paclitaxel | Significantly Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound-induced GI toxicity.
Protocol 1: Induction of this compound-Induced Diarrhea in Wistar Rats
-
Animals: Male Wistar albino rats.
-
Housing: Conventionally housed with ad libitum access to standard chow and water.
-
This compound Preparation:
-
Prepare a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Suspend this compound powder in the vehicle to achieve the desired concentrations (e.g., 100, 240, or 500 mg/ml).
-
Ensure the suspension is homogenous by vortexing before each administration.
-
-
Administration:
-
Administer this compound or vehicle daily via oral gavage for 28 consecutive days.
-
The volume of administration should be consistent across all animals (e.g., 5 ml/kg).
-
-
Monitoring:
-
Record body weight and assess for signs of diarrhea daily.
-
Diarrhea can be scored based on stool consistency (e.g., Grade 0: normal pellets; Grade 1: soft pellets; Grade 2: loose, unformed stool; Grade 3: watery diarrhea).
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals and collect sections of the jejunum and colon for histological and molecular analysis.
-
Protocol 2: Probiotic Intervention for this compound-Induced Diarrhea
-
Probiotic Selection and Preparation:
-
Select a probiotic strain with documented efficacy in mitigating gut inflammation or diarrhea (e.g., Blautia luti, Bifidobacterium animalis subsp. lactis BB-12, Lactobacillus rhamnosus GG).
-
Culture the probiotic to the desired concentration (e.g., 10^7 - 10^8 CFU/ml) in an appropriate growth medium.
-
Wash and resuspend the probiotic pellets in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or the same vehicle used for this compound administration.
-
-
Administration Schedule:
-
Prophylactic approach: Begin daily oral gavage of the probiotic suspension 7 days prior to the start of this compound treatment and continue throughout the 28-day this compound administration period.
-
Concurrent approach: Start daily oral gavage of the probiotic suspension on the same day as the initiation of this compound treatment.
-
-
Administration Groups:
-
Group 1: Vehicle control
-
Group 2: this compound + Vehicle
-
Group 3: this compound + Probiotic
-
Group 4: Probiotic alone
-
-
Monitoring and Analysis:
-
Monitor for diarrhea and body weight changes as described in Protocol 1.
-
At the end of the study, collect intestinal tissue for analysis of inflammatory markers, tight junction protein expression, and histological changes.
-
Collect fecal samples for gut microbiota analysis (e.g., 16S rRNA sequencing) to assess the impact of the probiotic intervention on the microbial community.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and GI Toxicity
This compound is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2). Its therapeutic effect in cancer is primarily through the inhibition of HER2. However, the inhibition of EGFR in the gastrointestinal tract is believed to be a major contributor to its associated diarrhea.
Experimental Workflow for Investigating Probiotic Intervention
The following diagram outlines a typical experimental workflow for assessing the efficacy of a probiotic in mitigating this compound-induced gastrointestinal toxicity in an animal model.
References
Technical Support Center: Refining Experimental Protocols for Lapatinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols and accounting for the inherent variability associated with the use of lapatinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a reversible, dual tyrosine kinase inhibitor (TKI) that targets the intracellular ATP-binding sites of both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu, or ErbB2).[1][2][3] By blocking these receptors, this compound inhibits their autophosphorylation and downstream signaling pathways, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3]
Q2: How should this compound be prepared and stored for in vitro experiments?
A2: this compound is typically supplied as a lyophilized powder or a crystalline solid.[4][5] For in vitro use, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-20 mg/mL.[4][5] The stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][4][6] Under these conditions, the stock solution is generally stable for several months to a year.[1][4][6] It is important to note that this compound has poor aqueous solubility.[3][5] When preparing working solutions, the DMSO stock should be further diluted in the desired aqueous buffer or cell culture medium. It is not recommended to store aqueous solutions for more than a day.[5]
Q3: What are the typical working concentrations of this compound for cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. However, a common working concentration range for in vitro studies is 0.1 µM to 10 µM.[4] For sensitive HER2-overexpressing breast cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) are often in the nanomolar to low micromolar range.[7]
Q4: Can serum in the cell culture medium affect the activity of this compound?
A4: Yes, components of serum can antagonize the effects of this compound and reduce its efficacy in cell culture.[8] This is an important consideration when designing experiments and interpreting results. If you observe a decrease in this compound's activity, consider reducing the serum concentration or using serum-free medium for the duration of the drug treatment, if appropriate for your cell line.
Q5: What are some known mechanisms of resistance to this compound?
A5: Resistance to this compound can be intrinsic or acquired and can arise through various mechanisms. These include the activation of alternative signaling pathways to bypass the EGFR/HER2 blockade, such as the PI3K/AKT/mTOR pathway.[9][10] Other mechanisms involve alterations in upstream or downstream effectors of the HER2 signaling network and changes in intracellular metabolism.[10] Overexpression of other receptor tyrosine kinases can also contribute to resistance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Problem: You are observing significant variability in the IC50 values of this compound in your cell viability assays (e.g., MTT, WST-1) across different experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Stock Solution Degradation | Prepare fresh aliquots of your this compound stock solution from a new powder vial. Avoid repeated freeze-thaw cycles of the same stock aliquot. Ensure proper storage at -20°C or -80°C in a desiccated environment.[4] |
| Cell Line Instability or Misidentification | Perform cell line authentication (e.g., STR profiling) to confirm the identity of your cell line. Monitor the passage number of your cells, as high passage numbers can lead to phenotypic drift. Regularly check for mycoplasma contamination. |
| Variability in Cell Seeding Density | Optimize and standardize the cell seeding density for your assays. Ensure even cell distribution in the microplates by proper mixing of the cell suspension before plating. |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for drug treatment and assay development in all experiments. |
| Serum Lot-to-Lot Variability | If possible, purchase a large batch of fetal bovine serum (FBS) and test it for its effect on your assay before using it for a series of experiments. If you switch to a new lot of FBS, re-validate your assay. |
| Assay-Specific Issues (e.g., MTT) | Ensure complete solubilization of the formazan crystals in the MTT assay by adequate mixing and incubation time. Check for any interference of this compound with the assay reagents at the concentrations used. |
Issue 2: Reduced or No Inhibition of HER2/EGFR Phosphorylation in Western Blots
Problem: You are not observing the expected decrease in phosphorylated HER2 (p-HER2) or phosphorylated EGFR (p-EGFR) levels in your western blots after treating sensitive cells with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective this compound Treatment | Confirm the concentration and viability of your this compound stock. Re-evaluate the treatment time and concentration; a time-course and dose-response experiment may be necessary. Ensure that the drug was added correctly to the cell culture medium. |
| Suboptimal Protein Extraction | Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest. Ensure efficient cell lysis and protein solubilization. |
| Western Blotting Technical Issues | Optimize your antibody concentrations and incubation times. Ensure proper transfer of proteins from the gel to the membrane. Use appropriate blocking buffers to minimize non-specific binding. Include positive and negative controls in your experiment (e.g., untreated cells, cells treated with a known activator of the pathway). |
| Development of Drug Resistance | If you are using a cell line that has been continuously cultured with this compound, it may have developed resistance. Test a fresh, low-passage aliquot of the parental cell line. |
| Cell Line Specifics | Confirm that your cell line expresses sufficient levels of HER2 and/or EGFR to detect changes in phosphorylation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₆ClFN₄O₄S | [2] |
| Molecular Weight | 581.06 g/mol | [7] |
| Appearance | Yellow solid | |
| Solubility in Water | 0.007 mg/mL | |
| Solubility in DMSO | Approximately 20 mg/mL | [5] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (DMSO Stock) | -80°C for up to 1 year; -20°C for up to 1 month | [1] |
Table 2: Reported IC50 Values of this compound in Various Breast Cancer Cell Lines
| Cell Line | HER2 Status | ER Status | PR Status | This compound IC50 (µM) | Reference |
| SK-BR-3 | Overexpressed | Negative | Negative | ~0.01 - 0.1 | [2][6] |
| BT-474 | Overexpressed | Positive | Positive | ~0.01 - 0.1 | [2][6] |
| MDA-MB-453 | Overexpressed | Negative | Negative | ~0.1 | [2] |
| HCC1954 | Overexpressed | Negative | Negative | ~0.1 - 2.7 | [4] |
| MDA-MB-361 | Overexpressed | Positive | Positive | < 1 | [6] |
| UACC-812 | Overexpressed | N/A | N/A | 0.01 | [6] |
| MDA-MB-231 | Low/Normal | Negative | Negative | ~10 - 18.6 | [6] |
| MCF-7 | Low/Normal | Positive | Positive | ~10 |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
1. Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. c. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. This compound Treatment: a. Prepare a series of this compound dilutions in complete growth medium from your DMSO stock. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.01 µM to 50 µM). Include a vehicle control (DMSO only) at the same final concentration as in the highest this compound treatment. b. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. c. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
3. MTT Assay: a. Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT stock solution to each well. c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Carefully remove the medium containing MTT. e. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. f. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from all other readings. c. Normalize the data to the vehicle control (100% viability). d. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for p-HER2 and p-EGFR
1. Cell Lysis: a. After this compound treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris. f. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-HER2, total HER2, p-EGFR, and total EGFR overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. b. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting inconsistent this compound IC50 results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A Validated RP-HPLC Method for the Estimation of this compound in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of the Proteomic Response to this compound Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MEK inhibition increases this compound sensitivity via modulation of FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lapatinib Powder for Oral Suspension in Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lapatinib powder for oral suspension in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound powder for in vitro use?
For in vitro experiments, this compound powder should first be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or dimethyl formamide to create a concentrated stock solution.[1] For example, a 10 mM stock solution can be prepared by reconstituting 10 mg of this compound in 1.08 ml of DMSO.[2] This stock solution can then be further diluted with the aqueous buffer or cell culture medium of choice to achieve the desired final concentration.[1]
2. What is the solubility of this compound in aqueous solutions?
This compound is sparingly soluble in aqueous buffers.[1] Its lipophilic nature presents challenges with its low and variable oral bioavailability.[3][4] To maximize solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the chosen aqueous buffer. Using this method, a solubility of approximately 0.33 mg/ml can be achieved in a 1:2 solution of DMSO:PBS (pH 7.2).[1]
3. How should this compound stock solutions be stored and for how long are they stable?
Lyophilized this compound powder is stable for up to 24 months when stored at -20°C and protected from light.[2] Once reconstituted in DMSO, the stock solution should be stored at -20°C or -80°C and is recommended for use within 3 months to prevent loss of potency.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
4. What are typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the experimental objective. However, a general working concentration range is between 0.1 µM and 10 µM.[2] The IC50 values (the concentration required to inhibit 50% of cell growth) are typically lower for cell lines that overexpress EGFR or HER2.[5][6]
5. How should this compound powder for oral suspension be prepared for in vivo animal studies?
For oral administration in animal studies, this compound powder is often suspended in a vehicle. A commonly used vehicle is a solution of 0.5% (w/w) hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80 in water.[7] The powder for oral suspension was specifically developed to overcome the hydrolysis and stability issues of this compound in water, and it should be prepared immediately prior to dosing.[8][9]
6. Does food intake affect the bioavailability of this compound in animal studies?
Yes, the presence of food can significantly increase the bioavailability of this compound. Studies have shown that a low-fat breakfast can increase the area under the curve (AUC) by approximately 167%, while a high-fat breakfast can increase it by up to 325%.[10] To ensure consistent exposure, it is recommended to administer this compound in a fasted state.[10]
7. What personal protective equipment (PPE) should be used when handling this compound powder?
When handling this compound powder, it is important to wear appropriate personal protective equipment. This includes safety goggles with side-shields, gloves, and a lab coat.[11][12] Handling should be done in a well-ventilated area to avoid inhalation of the powder.[11][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Aqueous Solution | This compound's low aqueous solubility.[1][3][4] | Ensure the final concentration of the organic solvent (e.g., DMSO) in your final aqueous solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity. Prepare fresh dilutions for each experiment as aqueous solutions are not stable for long-term storage.[1] |
| Inconsistent Results in In Vitro Assays | Degradation of this compound in solution. | Aliquot your stock solution to avoid repeated freeze-thaw cycles.[2] Use the DMSO stock solution within 3 months of preparation.[2] Prepare fresh dilutions in aqueous media for each experiment.[1] |
| Cell line variability or resistance. | Confirm the HER2/EGFR expression status of your cell lines. This compound is more potent in cells overexpressing these receptors.[14] | |
| Low Bioavailability in Animal Studies | Poor absorption due to low solubility. | Prepare the oral suspension immediately before administration using a suitable vehicle like 0.5% HPMC with 0.1% Tween 80 to aid in suspension and absorption.[7] |
| Inconsistent dosing with respect to food intake. | Standardize the dosing protocol to either a fasted state or with a consistent diet to minimize variability in absorption.[10] | |
| Adverse Effects in Animal Models | Dose-limiting toxicities. | In dogs, doses of 40 mg/kg/day have been associated with weight loss, and long-term administration of 35 mg/kg/day has shown potential for hepatic toxicity.[15][16] Monitor animals closely for any adverse effects and adjust the dosage if necessary. |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent/System | Solubility | Reference |
| DMSO | ~20 mg/mL | [1] |
| Dimethyl formamide | ~20 mg/mL | [1] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1] |
Table 2: In Vitro Inhibitory Concentrations (IC50)
| Cell Line | Target | IC50 (nM) | Reference |
| Purified EGFR Kinase | EGFR | 10.8 | [2][6] |
| Purified HER2 Kinase | HER2 | 9.2 | [2][6] |
| Purified HER4 Kinase | HER4 | 367 | [2] |
| SK-BR-3 (Breast Cancer) | HER2 Overexpressing | 124 | [1] |
| A431 (Skin Cancer) | EGFR Overexpressing | 140 | [1] |
| NCI-N87 (Gastric Cancer) | HER2 Amplified | 10 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
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Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder (e.g., 10 mg).
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock from 10 mg of this compound with a FW of 581.06 g/mol , add 1.72 mL of DMSO). A common preparation is 10 mg in 1.08 ml DMSO for a 10 mM stock.[2]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for up to 3 months.[2]
-
Protocol 2: Preparation of this compound Oral Suspension for Animal Studies
-
Materials: this compound powder, 0.5% (w/w) Hydroxypropylmethylcellulose (HPMC), 0.1% Tween 80, sterile water, stir plate, sterile container.
-
Procedure:
-
Prepare the vehicle by dissolving 0.5 g of HPMC and 0.1 mL of Tween 80 in 100 mL of sterile water. Stir until fully dissolved.
-
Calculate the required amount of this compound powder based on the desired dose and the number of animals.
-
Weigh the calculated amount of this compound powder.
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In a sterile container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while stirring continuously to ensure a uniform suspension.
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Prepare the suspension fresh immediately before oral gavage administration.[7][8]
-
Visualizations
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Caption: Workflow for in vitro and in vivo this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Initial Testing (Stage 1) of this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. ovid.com [ovid.com]
- 10. Effects of Food on the Relative Bioavailability of this compound in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the proper dosage of this compound and its safety in dogs [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preventing Lapatinib Precipitation in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address and prevent the precipitation of lapatinib in cell culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to cell culture media?
This compound is a highly lipophilic (fat-soluble) compound with extremely low aqueous (water) solubility.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3] When a concentrated stock of this compound dissolved in an organic solvent like DMSO is introduced into the aqueous environment of cell culture media, it can rapidly come out of solution and form a visible precipitate.
Several factors can contribute to this issue:
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Poor Aqueous Solubility: this compound's inherent chemical nature makes it resistant to dissolving in water-based solutions like cell culture media.[4]
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High Final Concentration: Exceeding the solubility limit of this compound in the media will inevitably lead to precipitation.
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pH of the Media: The solubility of this compound can be influenced by the pH of the surrounding environment.
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Solvent Shock: Adding a concentrated DMSO stock directly to the media can cause a rapid change in the solvent environment, leading to the drug crashing out of solution.
-
Interactions with Media Components: Components within the media, such as proteins from fetal bovine serum (FBS) and various salts, can interact with this compound and reduce its solubility.[5]
Q2: What is the best solvent and stock concentration for this compound?
The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[6][7][8] It is advisable to prepare a high-concentration stock solution, for example, 10 mM, to minimize the final volume of DMSO in the cell culture media. Keeping the final DMSO concentration below 0.5% is a standard practice to avoid solvent-induced cytotoxicity. This compound is highly soluble in DMSO, with concentrations of up to 200 mg/mL being reported.[6]
Q3: How can I prevent this compound from precipitating during my experiments?
To prevent precipitation, a careful and methodical approach to dilution is crucial. Here are key steps to follow:
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Use a High-Concentration Stock: This allows for the addition of a very small volume of the DMSO stock to your media, minimizing the final solvent concentration.
-
Pre-warm Media: Always warm your cell culture media to 37°C before adding the this compound stock solution. Temperature can significantly affect the solubility of compounds.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into your final large volume of media. First, create an intermediate dilution by adding the required stock volume to a small aliquot of pre-warmed media. Mix this intermediate dilution gently but thoroughly.
-
Final Dilution with Agitation: Add the intermediate dilution to the final volume of pre-warmed media while gently swirling the flask or plate. This ensures rapid and even distribution of the compound, preventing localized high concentrations that can lead to precipitation.
-
Monitor Final Concentration: Be aware of the working concentration of this compound. Typical concentrations for cell culture experiments range from 0.1 to 10 µM.[6] If precipitation occurs even with proper technique, consider if a lower, yet still effective, concentration can be used.
Troubleshooting Guide
If you are still encountering precipitation, consult the following table for potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding to media. | "Solvent Shock" : The rapid dilution of the DMSO stock into the aqueous media is causing the drug to crash out of solution. | Follow the Stepwise Dilution protocol outlined above. Create an intermediate dilution in a small volume of media before adding to the final volume. |
| High Final Concentration : The desired final concentration exceeds this compound's solubility limit in the specific media. | Perform a dose-response experiment to determine the lowest effective concentration for your cell line. | |
| Cold Media : Adding the drug to cold media reduces its solubility. | Ensure your cell culture media is pre-warmed to 37°C before adding this compound. | |
| Precipitate forms over time in the incubator. | Media Instability : Changes in pH or degradation of media components during incubation can affect drug solubility. | Consider refreshing the media with a freshly prepared this compound solution every 24-48 hours for longer-term experiments. |
| Interaction with Serum : this compound may bind to proteins in the fetal bovine serum (FBS), leading to the formation of insoluble complexes. | If your experimental design allows, try reducing the serum concentration. | |
| Evaporation : Evaporation of media from culture plates can increase the effective concentration of this compound, pushing it past its solubility limit. | Ensure proper humidification in the incubator to minimize evaporation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculate Required Mass: The molecular weight of this compound is 581.06 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.81 mg of this compound.
-
Dissolution: Aseptically weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. Add the appropriate volume of high-purity, sterile DMSO (e.g., 1 mL for a 10 mM stock).
-
Mixing: Vortex the tube thoroughly until all the this compound powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C, protected from light.[6] This prevents repeated freeze-thaw cycles which can degrade the compound.
Protocol 2: Diluting this compound into Cell Culture Media (Example for a 10 µM final concentration)
-
Thaw and Pre-warm: Thaw an aliquot of your 10 mM this compound stock solution at room temperature. Pre-warm your complete cell culture media (containing serum and supplements) to 37°C in a water bath.
-
Prepare Intermediate Dilution: In a sterile tube, add 999 µL of the pre-warmed media. To this, add 1 µL of your 10 mM this compound stock to create a 10 µM intermediate solution. Gently pipette up and down to mix.
-
Final Dilution: Add the desired volume of this 10 µM intermediate solution to your cell culture plates or flasks containing pre-warmed media. For example, to achieve a final concentration of 1 µM in 10 mL of media, you would add 1 mL of the 10 µM intermediate solution to 9 mL of media.
-
Mix Gently: Gently swirl the plate or flask to ensure the final solution is homogenous.
Visualizations
The following diagrams illustrate the recommended workflows and troubleshooting logic for using this compound in cell culture.
Caption: Recommended workflow for the preparation of this compound in cell culture media.
Caption: A logical decision tree for troubleshooting this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing Lapatinib Delivery to CNS Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating strategies to improve lapatinib delivery to Central Nervous System (CNS) tumors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in preclinical and translational research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Barriers
This section addresses fundamental questions about the challenges of delivering this compound to the brain.
Q1: Why is this compound's efficacy in CNS tumors often limited, despite its success against systemic HER2-positive cancers?
A: this compound's effectiveness against CNS tumors, such as brain metastases of HER2+ breast cancer, is primarily hindered by the Blood-Brain Barrier (BBB) and the Blood-Tumor Barrier (BTB).[1][2] Although this compound is a small molecule, its uptake into the brain is less than 10% of its concentration in the plasma.[1] This poor penetration is largely due to the activity of efflux transporters at the BBB that actively pump the drug out of the brain.[1][3]
Q2: What are the key molecular mechanisms that restrict this compound from entering the brain?
A: The primary mechanisms are active efflux transport systems located on the endothelial cells of the BBB. Two key ATP-binding cassette (ABC) transporters are responsible:
-
P-glycoprotein (P-gp or ABCB1): This is a well-characterized efflux pump that actively removes a wide range of xenobiotics, including this compound, from the brain.[1][3][4]
-
Breast Cancer Resistance Protein (BCRP or ABCG2): Similar to P-gp, BCRP is highly expressed at the BBB and contributes significantly to limiting this compound's CNS penetration.[1][3][5]
Studies in preclinical models have shown that knocking out both P-gp and BCRP can increase the brain-to-plasma ratio of this compound by over 50-fold, confirming their critical role as gatekeepers.[1]
Q3: Is the Blood-Tumor Barrier (BTB) in brain metastases "leaky" enough to allow therapeutic concentrations of this compound to enter?
A: While the BTB in brain metastases is often compromised and more permeable than the normal BBB, this "leakiness" is highly variable and often insufficient.[1][2] Studies show that even with a partially disrupted barrier, this compound concentration in the majority of brain metastases is only 10-20% of that found in peripheral metastases.[1] This heterogeneity in permeability, both between different lesions and within a single lesion, means that relying on passive leakage is not a viable therapeutic strategy for achieving consistent, effective drug concentrations.[1][2]
Section 2: Troubleshooting Guides for Experimental Models
This section provides solutions to common problems encountered during in vivo experiments.
Q: My in vivo model shows highly variable and generally low this compound concentrations in brain tumors, despite consistent plasma levels. How can I investigate and address this?
A: This is a common and expected finding due to BTB heterogeneity.
-
Troubleshooting Steps:
-
Quantify BTB Permeability: To correlate drug uptake with barrier integrity, co-administer a fluorescent tracer of a specific molecular weight (e.g., Texas Red 3 kDa dextran) with this compound.[1] Subsequent histological analysis can map regions of high permeability and correlate them with drug concentration measured by autoradiography or mass spectrometry.
-
Assess Efflux Transporter Expression: Use immunohistochemistry (IHC) or Western blotting on excised tumor tissue to assess the expression levels of P-gp and BCRP. High expression of these transporters within the tumor vasculature can explain poor drug retention even in areas with a physically compromised barrier.[1]
-
Consider a Combination Strategy: Since monotherapy efficacy is limited by this variability, the next logical step is to introduce a second agent. Combining this compound with capecitabine has shown improved objective response rates in clinical settings and is a standard approach to test in preclinical models.[6][7]
-
Q: this compound monotherapy is showing only a modest effect (~50% reduction in large metastases) in my preclinical brain metastasis model. What strategies can I implement to improve the therapeutic outcome?
A: A modest effect with monotherapy is consistent with published findings.[1] To enhance efficacy, consider the following approaches:
-
Troubleshooting Steps:
-
Combination with Radiotherapy: Preclinical data suggest this compound can act as a radiosensitizer.[8] Combining this compound with Whole-Brain Radiotherapy (WBRT) or Stereotactic Radiosurgery (SRS) may have a synergistic effect.[9][10] SRS, in particular, may locally disrupt the BTB, further enhancing drug delivery.[9]
-
Inhibition of Efflux Pumps: If your model expresses high levels of P-gp/BCRP, co-administration with a potent dual inhibitor of these transporters can significantly boost this compound's brain concentration. Note that clinical translation of P-gp/BCRP inhibitors has been challenging due to toxicity and drug-drug interactions.[11]
-
Advanced Delivery Systems: For a more profound improvement in delivery, transitioning to a nanoparticle-based formulation or using focused ultrasound (FUS) to transiently open the BTB are state-of-the-art strategies.[12][13]
-
Q: My novel this compound-loaded nanoparticle formulation is stable and effective in vitro, but it fails to significantly increase drug concentration in CNS tumors in vivo. What are the likely causes and solutions?
A: This is a classic in vitro to in vivo translation challenge for nanomedicines.
-
Troubleshooting Steps:
-
Characterize the Protein Corona: Upon injection, plasma proteins adsorb to the nanoparticle surface, forming a "protein corona" that alters its biological identity. This can lead to rapid clearance by the reticuloendothelial system (RES) in the liver and spleen. Characterize the corona using proteomics to understand how it might be hindering BBB interaction.
-
Implement Active Targeting: Passive accumulation is often insufficient. Modify the nanoparticle surface with ligands that bind to receptors highly expressed on the BBB, such as the transferrin receptor (TfR).[14] This facilitates receptor-mediated transcytosis, an active transport mechanism to cross the endothelial cell layer.
-
Optimize Physicochemical Properties: Ensure the nanoparticle size is optimal for BBB transit (typically <100 nm). A neutral or slightly negative zeta potential can also help reduce non-specific uptake and prolong circulation time.
-
Verify Payload Integrity: Confirm that this compound is not prematurely released from the nanoparticle in the bloodstream before reaching the CNS. Conduct plasma stability studies to assess the drug release profile in vivo.
-
Section 3: Data Summary Tables
Table 1: Efficacy of this compound-Based Regimens in CNS Metastases
| Regimen | Model / Patient Population | CNS Objective Response Rate (ORR) / Key Endpoint | Key Findings | Citations |
| This compound Monotherapy | Patients with HER2+ breast cancer brain metastases (BCBM) | 2.6% - 6% ORR | Confirms modest single-agent CNS antitumor activity. | [1][6][8] |
| This compound + Capecitabine | Patients with progressive HER2+ BCBM after this compound monotherapy | 20% ORR | The combination significantly improves response rates compared to monotherapy. | [6] |
| This compound + Capecitabine | Patients with newly diagnosed, untreated HER2+ BCBM | 65.9% Intracranial ORR | Demonstrates high efficacy as a first-line treatment, potentially delaying the need for radiotherapy. | [15] |
| This compound + WBRT | Patients with HER2+ BCBM | 79% ORR (Phase I) | The combination was effective but not feasible due to high toxicity. | [9] |
| This compound + SRS | Patients with HER2+ BCBM | Increased Local Control (HR 0.47) | Combining this compound with SRS was associated with significantly improved local tumor control. | [9] |
Table 2: Impact of Efflux Transporter Knockout on this compound Brain Penetration in Mice
| Model | Transporter(s) Knocked Out | Brain-to-Plasma Ratio | Fold Increase vs. Wild-Type | Key Finding | Citations |
| P-gp Knockout Mice | P-gp (ABCB1) | 0.08 - 0.15 | 4-5 fold | P-gp is a significant but not the sole efflux transporter for this compound. | [1] |
| P-gp and BCRP Knockout Mice | P-gp (ABCB1) and BCRP (ABCG2) | 1.2 - 1.7 | >50-60 fold | Both P-gp and BCRP must be inhibited to achieve substantial increases in this compound brain concentration. | [1][3] |
Section 4: Key Diagrams and Workflows
The following diagrams illustrate the key biological barriers, molecular pathways, and experimental strategies discussed.
References
- 1. This compound Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound access into normal brain and brain metastases in patients with Her-2 overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain Metastasis Treatment: The Place of Tyrosine Kinase Inhibitors and How to Facilitate Their Diffusion across the Blood–Brain Barrier [mdpi.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Blood-Brain Barrier and Breast Cancer Resistance Protein: A Limit to the Therapy of CNS Tumors and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Phase II Trial of this compound for Brain Metastases in Patients With Human Epidermal Growth Factor Receptor 2–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Plus Local Radiation Therapy for Brain Metastases From HER-2 Positive Breast Cancer Patients and Role of Trastuzumab: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in the Lab: Neratinib Demonstrates Superior In Vitro Efficacy Over Lapatinib in Targeting HER2-Positive Cancer Cells
A comprehensive analysis of in vitro studies reveals that neratinib, an irreversible pan-HER inhibitor, exhibits greater potency and sustained activity against HER2-positive cancer cell lines compared to lapatinib, a reversible dual EGFR/HER2 inhibitor. Neratinib consistently demonstrates lower IC50 values, more profound and durable inhibition of key signaling pathways, and a stronger induction of apoptosis.
Neratinib's enhanced efficacy in a laboratory setting can be attributed to its distinct mechanism of action. Unlike this compound, which reversibly binds to the kinase domain of HER2 and EGFR, neratinib forms a covalent bond, leading to irreversible inhibition.[1][2] This irreversible binding results in a more sustained suppression of downstream signaling pathways critical for cancer cell growth and survival, such as the MAPK and PI3K-AKT pathways.[1][3]
Quantitative Comparison of Anti-Proliferative Activity
In vitro studies consistently highlight neratinib's superior anti-proliferative effects across various HER2-positive breast cancer cell lines. Notably, in the SKBR3 cell line, neratinib exhibits a significantly lower half-maximal inhibitory concentration (IC50) than this compound. One study reported an IC50 of 3.4 ± 1.1 nM for neratinib compared to 51.0 ± 23.0 nM for this compound.[4][5] Another study in the same cell line found IC50 values of 0.03 ± 0.01 nM for neratinib and 20 ± 1 nM for this compound.[6] This trend of greater potency for neratinib is also observed in other cell lines, including those with HER2 mutations.[7][8]
| Cell Line | Drug | IC50 (nM) | Reference |
| SKBR3 | Neratinib | 3.4 ± 1.1 | [4] |
| This compound | 51.0 ± 23.0 | [4] | |
| SKBR3 | Neratinib | 0.03 ± 0.01 | [6] |
| This compound | 20 ± 1 | [6] | |
| T47D | Neratinib | 199 ± 70 | [6] |
| This compound | 1200 ± 200 | [6] |
Impact on Cellular Signaling and Apoptosis
The differential binding mechanisms of neratinib and this compound translate to distinct effects on cellular signaling and programmed cell death (apoptosis). Neratinib demonstrates a more potent and sustained inhibition of HER2 and EGFR phosphorylation.[4][5] Studies have shown that while both drugs initially inhibit the phosphorylation of EGFR and HER2, neratinib's effect is more prolonged.[4][5] Furthermore, neratinib was more effective at preventing the reactivation of downstream signaling molecules like ERK1/2 and Akt.[4][5]
This sustained pathway inhibition by neratinib leads to a greater induction of apoptosis. In one study, 50 nM of neratinib induced a higher activation of caspase 3/7, key executioners of apoptosis, than 500 nM of this compound.[4][5] Interestingly, the two drugs have opposing effects on total HER2 and EGFR protein levels. This compound treatment has been observed to increase the total levels of these receptors, whereas neratinib leads to their decrease.[4][5]
Experimental Methodologies
The in vitro comparison of this compound and neratinib relies on a set of established laboratory techniques:
-
Cell Viability and Proliferation Assays: These assays, such as the acid phosphatase assay or live-cell imaging systems (e.g., IncuCyte), are used to determine the IC50 values of the drugs by measuring their effect on cancer cell growth over time.[4]
-
Western Blotting: This technique is employed to analyze the levels of specific proteins and their phosphorylation status. It is crucial for assessing the impact of the drugs on HER2, EGFR, and downstream signaling proteins like Akt and ERK1/2.[4][6]
-
Apoptosis Assays: Methods like measuring caspase 3/7 activity are used to quantify the extent of programmed cell death induced by each drug.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This assay can be used to quantify the total levels of specific proteins, such as HER2, in cell lysates.[6]
Visualizing the Comparison
To better understand the experimental process and the underlying biological mechanisms, the following diagrams illustrate the typical workflow for comparing these two inhibitors and the signaling pathways they target.
References
- 1. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Lapatinib's Inhibitory Effect on EGFR T790M: A Comparative Guide
For researchers and scientists in the field of oncology and drug development, understanding the efficacy of tyrosine kinase inhibitors (TKIs) against specific resistance mutations is paramount. This guide provides a detailed comparison of lapatinib's inhibitory effect on the EGFR T790M mutation, a common mechanism of acquired resistance to first-generation EGFR TKIs. We present experimental data comparing this compound to other relevant inhibitors and provide comprehensive protocols for the key assays used in these evaluations.
Comparative Inhibitory Activity of EGFR Tyrosine Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR TKIs against wild-type EGFR and various EGFR mutations, including the T790M resistance mutation. The data is compiled from studies using cell-based assays to determine the potency of these inhibitors.
| Tyrosine Kinase Inhibitor | EGFR Genotype | Cell Line | IC50 (nM) |
| This compound | EGFR WT | Ba/F3 | 560 |
| EGFR L858R | Ba/F3 | >10,000 | |
| EGFR L858R/T790M | NCI-H1975 | 7,370 [1] | |
| Gefitinib | EGFR WT | Ba/F3 | 59.6 |
| EGFR L858R | Ba/F3 | - | |
| EGFR L858R/T790M | Ba/F3 | >10,000 | |
| Erlotinib | EGFR WT | Ba/F3 | 50.1 |
| EGFR L858R | Ba/F3 | - | |
| EGFR L858R/T790M | Ba/F3 | >10,000 | |
| Afatinib | EGFR WT | Ba/F3 | < 0.01 |
| EGFR L858R | Ba/F3 | - | |
| EGFR L858R/T790M | Ba/F3 | 219.7 | |
| Osimertinib | EGFR WT | Ba/F3 | 0.07 |
| EGFR L858R | Ba/F3 | - | |
| EGFR L858R/T790M | Ba/F3 | 5.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol outlines the determination of IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., NCI-H1975 for EGFR L858R/T790M)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and other EGFR inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired concentration in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and other inhibitors in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, using a non-linear regression analysis.
-
Western Blot Analysis for EGFR Phosphorylation
This protocol describes the detection of phosphorylated EGFR (p-EGFR) and total EGFR by Western blotting to assess the inhibitory effect of this compound on EGFR signaling.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Plate cells and treat with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total EGFR and a loading control (e.g., β-actin), the membrane can be stripped of the first set of antibodies and re-probed with the respective primary antibodies.
-
Visualizing Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for IC50 Determination using MTT Assay.
Caption: Western Blot Workflow for Analyzing EGFR Phosphorylation.
References
A Comparative Analysis of Lapatinib and Gefitinib in Lung Cancer Cell Lines
This guide provides an objective comparison of the tyrosine kinase inhibitors Lapatinib and Gefitinib, focusing on their efficacy and mechanisms of action in non-small cell lung cancer (NSCLC) cell lines. The information presented is intended for researchers, scientists, and professionals in drug development, supported by experimental data from preclinical studies.
Introduction and Mechanism of Action
Gefitinib and this compound are small-molecule tyrosine kinase inhibitors (TKIs) that target the epidermal growth factor receptor (EGFR) family of proteins, which are crucial regulators of cell growth and proliferation. However, they possess distinct target profiles.
Gefitinib is a selective inhibitor of EGFR (also known as HER1 or ErbB1).[1][2] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3][4] This blockade of signals, such as the PI3K/AKT/mTOR and Ras/MAPK pathways, ultimately inhibits cell proliferation and promotes apoptosis in cancer cells, particularly those with activating mutations in the EGFR kinase domain.[3][5][6][7]
This compound is a dual tyrosine kinase inhibitor, targeting both EGFR (HER1) and the human epidermal growth factor receptor 2 (HER2/ErbB2).[8][9] Similar to gefitinib, it reversibly binds to the intracellular ATP-binding site of these receptors, inhibiting their phosphorylation and downstream signaling.[8][10] By blocking both EGFR and HER2, this compound can inhibit key pathways controlling cell growth and survival, including the PI3K/AKT and MAPK/ERK pathways, making it effective against tumors that overexpress one or both of these receptors.[9][11]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the effects of gefitinib and this compound on various lung cancer cell lines.
Table 1: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) indicates the drug concentration required to inhibit the growth of 50% of the cells. Lower values signify higher potency. Studies show that gefitinib is significantly more potent in cell lines with activating EGFR mutations, whereas this compound's efficacy is influenced by both EGFR and HER2 status.
| Cell Line | Receptor Status | Gefitinib IC50 | This compound IC50 | Reference |
| H3255 | EGFR L858R mutant | 40 nM | 900 nM - 1.2 µM | [12][13][14] |
| HCC827 | EGFR exon 19 del | 13.06 nM | 800 nM - 2 µM | [14][15] |
| PC-9 | EGFR exon 19 del | 77.26 nM | ~1 µM | [14][15] |
| H1666 | EGFR wild-type | 2 µM | Not Reported | [12][13] |
| A549 | EGFR wild-type, HER2 expressed | >10 µM | ~2 µM (for 35% inhibition) | [9][12] |
| H1975 | EGFR L858R/T790M | Resistant (>4 µM) | Moderately Sensitive | [15][16] |
Table 2: Induction of Apoptosis
Both drugs induce programmed cell death (apoptosis) in sensitive cell lines. The extent of apoptosis is dependent on the cell line's genetic makeup, drug concentration, and duration of exposure.
| Cell Line | Treatment | % Apoptosis (Treated) | % Apoptosis (Control) | Reference |
| H3255 | Gefitinib (1 µM) | 24.73% | 2.14% | [13] |
| A549 | Gefitinib (500 nM) | ~60% | <10% | [7] |
| A549 | This compound | Dose-dependent increase | - | [9][11] |
| A549-GR* | Gefitinib (500 nM) | <10% | <10% | [7] |
*A549-Gefitinib-Resistant cell line
Experimental Protocols
The data cited in this guide are primarily derived from the following key experimental methodologies.
1. Cell Culture:
-
Lung cancer cell lines (e.g., A549, H3255, PC-9) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Growth Inhibition (IC50) Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
They are then treated with a range of concentrations of gefitinib or this compound for a specified period, typically 72 hours.[13]
-
Cell viability is assessed using colorimetric assays such as MTS or MTT, which measure mitochondrial activity in living cells.
-
The absorbance is read using a microplate reader, and the IC50 values are calculated from dose-response curves.
3. Apoptosis Assay (Annexin V Staining):
-
Cells are treated with the respective drugs for a set time (e.g., 48 hours).[17]
-
Both floating and adherent cells are collected and washed.
-
Cells are then stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI).[17]
-
The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
4. Western Blot Analysis:
-
This technique is used to measure the levels of specific proteins and their phosphorylation status, providing insight into signaling pathway activity.
-
Cells are treated with drugs, and cell lysates are prepared.
-
Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-EGFR, p-AKT, total EGFR, cleaved PARP) and a loading control (e.g., actin).[9]
-
Secondary antibodies conjugated to an enzyme are used for detection via chemiluminescence.
Summary of Findings
-
Potency and Selectivity: Gefitinib demonstrates superior potency against NSCLC cell lines harboring activating EGFR mutations (e.g., exon 19 deletions or L858R), with IC50 values often in the nanomolar range.[14] this compound is less potent against these specific mutations but offers broader activity by inhibiting both EGFR and HER2.[8][14]
-
Activity in Wild-Type and Resistant Cells: In EGFR wild-type cells like A549, which express both EGFR and HER2, this compound shows greater activity than gefitinib.[9] Furthermore, this compound retains some activity against cell lines with the T790M resistance mutation, which confers resistance to gefitinib.[16]
-
Apoptosis Induction: Both drugs effectively induce apoptosis in sensitive cell lines. The sensitivity is strongly correlated with the cell line's dependence on the EGFR/HER2 signaling pathways for survival.[6] Gefitinib's ability to induce apoptosis is significantly higher in EGFR-mutant cells compared to wild-type cells.[13] this compound induces apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins.[11]
-
Signaling Inhibition: Both inhibitors effectively block downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This compound's dual action provides a more comprehensive blockade in cells where HER2 signaling is also a driver of proliferation.[11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Antitumor and antiangiogenic effect of the dual EGFR and HER-2 tyrosine kinase inhibitor this compound in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor and antiangiogenic effect of the dual EGFR and HER-2 tyrosine kinase inhibitor this compound in a lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gefitinib induces apoptosis in the EGFRL858R non-small-cell lung cancer cell line H3255 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Cross-Resistance Between Lapatinib and Other HER2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. In the landscape of HER2-positive breast cancer treatment, the tyrosine kinase inhibitor (TKI) lapatinib has been a valuable tool. However, the emergence of resistance necessitates a thorough investigation of cross-resistance patterns with other HER2-targeted agents. This guide provides a comprehensive comparison of this compound's performance against other HER2 inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
I. Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various HER2 inhibitors in this compound-sensitive and this compound-resistant HER2-positive breast cancer cell lines. This data provides a quantitative measure of the extent of cross-resistance.
Table 1: IC50 Values (nM) of HER2 Inhibitors in this compound-Sensitive Parental Cell Lines
| Cell Line | This compound | Neratinib | Tucatinib | Afatinib |
| SKBR3 | 80 ± 17.3 | 3 - 8 | ~50 | 4 |
| BT474 | 36 ± 15.1 | 2 - 4 | ~20 | 4 |
| HCC1954 | 416.6 ± 180 | 6.5 | ~100 | 37 |
| MDA-MB-453 | 6080 ± 825 | ~100 | >1000 | ~500 |
Data compiled from multiple sources. Values are approximate and can vary based on experimental conditions.
Table 2: IC50 Values (nM) and Fold-Resistance in this compound-Resistant Cell Lines
| Cell Line | This compound | Fold-Resistance | Neratinib | Fold-Resistance | Tucatinib | Fold-Resistance | Afatinib | Fold-Resistance |
| SKBR3-LR | 6500 ± 400 | ~81 | >100 | >12.5 | >1000 | >20 | >163,300 | >40,825 |
| HCC1954-LR | 2700 ± 100 | ~6.5 | 100 ± 8 | ~15.4 | >1000 | >10 | 370 ± 72.3 | ~10 |
| BT474-LR (L755S) | >1000 | >27 | ~50 | ~12.5-25 | >1000 | >50 | - | - |
LR denotes this compound-Resistant. Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13] Values are approximate and can vary based on experimental conditions.
The data clearly indicates that acquired resistance to this compound often confers cross-resistance to other HER2 inhibitors. Notably, neratinib-resistant cells also exhibit cross-resistance to this compound and afatinib.[3][9] The HER2 L755S mutation, associated with acquired resistance to this compound, has been shown to confer cross-resistance to tucatinib.[6][14]
II. Mechanisms of Cross-Resistance
The development of cross-resistance is a complex process involving multiple molecular alterations. Understanding these mechanisms is crucial for designing effective therapeutic strategies to overcome resistance.
Signaling Pathway Reactivation
A primary mechanism of resistance to this compound involves the reactivation of downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.[15] This can occur through various mechanisms, including:
-
Upregulation of other HER family receptors: Increased expression or activation of EGFR (HER1), HER3, or HER4 can bypass the inhibition of HER2 by this compound and reactivate downstream signaling.[16]
-
Activation of alternative receptor tyrosine kinases (RTKs): Upregulation and activation of other RTKs like c-Met and IGF-1R can also provide alternative signaling routes to sustain cell proliferation and survival.[16]
-
Mutations in downstream signaling components: Mutations in key molecules of the PI3K pathway, such as PIK3CA, are frequently observed in this compound-resistant tumors.
// Signaling pathways HER2 -> PI3K [color="#4285F4"]; EGFR -> PI3K [color="#4285F4"]; HER3 -> PI3K [color="#4285F4"]; PI3K -> Akt [color="#4285F4"]; Akt -> mTOR [color="#4285F4"]; mTOR -> Proliferation [color="#4285F4"];
HER2 -> Ras [color="#34A853"]; EGFR -> Ras [color="#34A853"]; Ras -> Raf [color="#34A853"]; Raf -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> Proliferation [color="#34A853"];
// this compound inhibition this compound [shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound -> HER2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; this compound -> EGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];
// Resistance mechanisms cMet -> PI3K [label="Bypass", color="#FBBC05", style=dashed]; IGF1R -> PI3K [label="Bypass", color="#FBBC05", style=dashed]; HER3_up [label="HER3 Upregulation", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HER3_up -> HER3 [style=dashed, color="#FBBC05"]; PIK3CA_mut [label="PIK3CA Mutation", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PIK3CA_mut -> PI3K [style=dashed, color="#FBBC05"]; } .dot Caption: HER2 signaling and this compound resistance pathways.
HER2 Kinase Domain Mutations
Mutations within the kinase domain of HER2 can alter the binding affinity of this compound, leading to reduced efficacy. The L755S mutation is a well-characterized example that confers resistance to this compound and cross-resistance to tucatinib.[6][14]
III. Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the HER2 inhibitors (this compound, neratinib, tucatinib, afatinib) for 72 hours.
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.[17][18][19][20]
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17][19]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 490-570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation status of signaling pathways.
-
Cell Lysis: Treat cells with HER2 inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of HER2, Akt, and ERK overnight at 4°C.[11][21][22][23][24]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Model
This model allows for the evaluation of drug efficacy in a living organism.
-
Cell Implantation: Subcutaneously inject HER2-positive breast cancer cells (e.g., BT474, SKBR3) into the flank of immunodeficient mice (e.g., nude or SCID mice).[9][25][26][27]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment groups and administer the HER2 inhibitors (e.g., this compound, neratinib) via oral gavage or intraperitoneal injection at clinically relevant doses.[9][25]
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each treatment group to assess the anti-tumor efficacy.
IV. Overcoming this compound Resistance
The development of resistance to this compound presents a significant clinical challenge. However, several strategies are being explored to overcome this issue:
-
Combination Therapies: Combining this compound with other agents, such as other HER2 inhibitors (e.g., trastuzumab), inhibitors of downstream signaling pathways (e.g., PI3K or MEK inhibitors), or chemotherapy, has shown promise in preclinical and clinical studies.[16]
-
Next-Generation HER2 Inhibitors: Newer, more potent, and irreversible HER2 inhibitors like neratinib may be effective in some cases of this compound resistance.[4]
-
Targeting Bypass Pathways: Identifying and targeting the specific bypass pathways activated in resistant tumors can restore sensitivity to HER2-directed therapies.
V. Conclusion
The cross-resistance analysis between this compound and other HER2 inhibitors reveals a complex interplay of molecular mechanisms. While acquired resistance to this compound often leads to reduced sensitivity to other TKIs, the extent of cross-resistance varies depending on the specific inhibitor and the underlying resistance mechanism. A thorough understanding of these resistance patterns, supported by robust experimental data, is essential for the rational design of sequential and combination therapies to improve outcomes for patients with HER2-positive breast cancer. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of drug resistance and developing novel therapeutic strategies.
References
- 1. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neratinib resistance and cross-resistance to other HER2-targeted drugs due to increased activity of metabolism enzyme cytochrome P4503A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism, safety and efficacy of three tyrosine kinase inhibitors this compound, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted this compound anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 19. innspub.net [innspub.net]
- 20. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phospho-HER2/ErbB2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Validating Biomarkers of Response to Lapatinib Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key biomarkers for predicting response to lapatinib, a targeted therapy for HER2-positive breast cancer. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to support the validation and clinical application of these biomarkers.
This compound is a tyrosine kinase inhibitor that targets both the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR).[1][2] While it has shown efficacy in patients with HER2-positive breast cancer, particularly those who have developed resistance to trastuzumab, response to this compound can be variable.[3][4] Identifying reliable biomarkers is therefore crucial for patient stratification and the development of effective combination therapies. This guide explores the most extensively studied biomarkers associated with this compound sensitivity and resistance.
Key Biomarkers and their Predictive Value
Several molecular markers have been investigated for their ability to predict the efficacy of this compound. These can be broadly categorized into those related to the HER2 receptor itself and those involved in downstream signaling pathways.
HER2 Status and Expression Levels
High levels of HER2 expression are a fundamental prerequisite for this compound efficacy.[5] this compound's activity is greatest in HER2-amplified cells.[6]
-
p95HER2: This truncated form of the HER2 receptor lacks the extracellular domain targeted by trastuzumab but retains a functional kinase domain, making it a potential target for this compound.[7][8] Studies have shown that this compound is effective in tumors expressing p95HER2.[7][9] However, the presence of p95HER2 does not appear to significantly alter progression-free survival (PFS) or clinical benefit rate (CBR) compared to patients with only full-length HER2.[7] In one study of this compound monotherapy, the CBR for the p95HER2-positive group was 29% versus 43% for the p95HER2-negative group, a difference that was not statistically significant.[7] Similarly, in combination with capecitabine, the CBR was 38% in the p95HER2-positive group and 40% in the p95HER2-negative group.[7]
PI3K/Akt/mTOR Pathway Alterations
Activation of the PI3K/Akt/mTOR pathway is a well-established mechanism of resistance to HER2-targeted therapies, including this compound.[10][11][12]
-
PTEN Loss: The tumor suppressor PTEN negatively regulates the PI3K pathway. Loss of PTEN function leads to hyperactivation of this pathway and has been shown to confer resistance to this compound in preclinical models.[10] However, clinical data on the predictive value of PTEN loss has been inconsistent, with some studies failing to find a significant correlation between PTEN status and this compound response.[10][13] One study reported that patients with PTEN loss had a significantly shorter median PFS when treated with this compound.[13] In a neoadjuvant trial of this compound and trastuzumab, a pathologic complete response (pCR) was observed in 9% of patients with low PTEN expression compared to 32% in those with high PTEN levels.[14][[“]]
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are another mechanism of PI3K pathway activation and have been linked to this compound resistance.[10][16] In the same neoadjuvant study, only one patient with a PIK3CA mutation achieved a pCR.[14][[“]] When considered together, patients with either a PIK3CA mutation or low PTEN expression had a pCR rate of only 4%, compared to 39% in patients with wild-type PIK3CA and high PTEN expression.[14][[“]]
Quantitative Data Summary
| Biomarker | This compound Treatment | Patient Cohort | Key Findings | Reference |
| p95HER2 | Monotherapy | Metastatic Breast Cancer | CBR: 29% (p95HER2+) vs. 43% (p95HER2-); P=0.379. No significant difference in PFS (HR=1.35). | [7] |
| p95HER2 | + Capecitabine | Metastatic Breast Cancer | CBR: 38% (p95HER2+) vs. 40% (p95HER2-); P=0.999. No significant difference in PFS (HR=1.30). | [7] |
| PTEN Loss | + Trastuzumab (Neoadjuvant) | HER2+ Breast Cancer | pCR: 9% (Low PTEN) vs. 32% (High PTEN); P=0.04. | [14][[“]] |
| PIK3CA Mutation | + Trastuzumab (Neoadjuvant) | HER2+ Breast Cancer | pCR: 7% (Mutant) vs. 29% (Wild-type); P=0.14. | [14][[“]] |
| PTEN Loss and/or PIK3CA Mutation | + Trastuzumab (Neoadjuvant) | HER2+ Breast Cancer | pCR: 4% (Altered) vs. 39% (Wild-type); P=0.006. | [14][[“]] |
Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway and this compound's Mechanism of Action
This compound inhibits the tyrosine kinase activity of HER2 and EGFR, thereby blocking downstream signaling pathways that drive cell proliferation and survival, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[17][18]
Caption: HER2 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Biomarker Validation
A typical workflow for validating predictive biomarkers for this compound response involves several key steps, from patient sample collection to data analysis.
References
- 1. Screening and Identification of Key Biomarkers in Acquired this compound-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. oaepublish.com [oaepublish.com]
- 4. Targeted this compound anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a dual EGFR and HER2 kinase inhibitor, selectively inhibits HER2-amplified human gastric cancer cells and is synergistic with trastuzumab in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical benefit of this compound-based therapy in patients with HER2-positive breast tumors co-expressing the truncated p95HER2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PI3K Hyperactivation Results in this compound Resistance that is Reversed by the mTOR/PI3K Inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Pi3K- and Mtor-Dependent Mechanisms of this compound Resistance and Result" by Samuel Brady [digitalcommons.library.tmc.edu]
- 12. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 13. [PTEN loss correlates withthe clinical efficacy of this compound in HER2 positive metastatic breast cancer with trastuzumab-resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low PTEN levels and PIK3CA mutations predict resistance to neoadjuvant this compound and trastuzumab without chemotherapy in patients with HER2 over-expressing breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound dysregulates HER2 signaling and impairs the viability of human uveal melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Lapatinib's Efficacy in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of lapatinib's activity in patient-derived xenograft (PDX) models, offering a comparative analysis of its performance against other therapeutic alternatives. The information presented is supported by experimental data from various preclinical studies, with a focus on breast and gastric cancers, where this compound, a dual tyrosine kinase inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has been most extensively evaluated.
Data Presentation: Quantitative Efficacy of this compound in PDX Models
The following tables summarize the anti-tumor activity of this compound, both as a monotherapy and in combination, across different cancer-specific PDX models.
Table 1: this compound Monotherapy in Breast Cancer PDX Models
| PDX Model | Cancer Subtype | This compound Dose | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| SUM149 | Basal-like/EGFR+ | 100 mg/kg, twice daily | 2.5 days (for p-EGFR analysis) | Full inhibition of EGFR phosphorylation | [1] |
| SUM225 | HER2+ | Not specified | Not specified | Highly responsive | [1] |
| BT474 | HER2+ | 100 mg/kg/day | 14 days | Significant tumor growth inhibition | [2] |
Table 2: this compound in Combination Therapies in Breast Cancer PDX Models
| PDX Model | Cancer Subtype | Combination Therapy | Key Findings | Reference |
| SUM149 | Basal-like/EGFR+ | This compound + Radiotherapy | Synergistic inhibition of tumor growth | [1] |
| SUM225 | HER2+ | This compound + Radiotherapy | Enhanced therapeutic response and durable tumor control | [1] |
| HER2+ Models | HER2+ | This compound + Trastuzumab | Synergistic antiproliferative activity | [3] |
Table 3: this compound in Gastric Cancer PDX Models
| PDX Model | Cancer Subtype | This compound Dose | Key Findings | Reference |
| HER2-amplified | HER2+ | Not specified | Greatest antiproliferative activity in HER2-amplified models | [4] |
| HER2-amplified | HER2+ | Not specified | Combination with trastuzumab showed greater antitumor efficacy than either drug alone | [5] |
| GLM-1HerR2 (Trastuzumab-resistant) | HER2+ | Not specified | Afatinib showed stronger tumor growth inhibition than this compound | [6] |
Comparative Analysis with Other HER2-Targeted Therapies
This compound's performance has been compared with other HER2-targeted agents in various settings.
-
Versus Trastuzumab: In the neoadjuvant setting for HER2-positive breast cancer, the combination of this compound with chemotherapy did not show superiority over trastuzumab with chemotherapy in terms of pathological complete response[7]. A meta-analysis suggests that while the combination of this compound and trastuzumab is superior to trastuzumab alone, this compound monotherapy is inferior[8][9].
-
Versus Neratinib: Neratinib, an irreversible pan-HER inhibitor, has demonstrated greater potency (lower IC50 values) than the reversible inhibitor this compound in in vitro studies across various breast cancer cell lines[10]. In a phase III trial for patients with HER2-positive metastatic breast cancer previously treated with multiple HER2-directed regimens, neratinib plus capecitabine showed a significant improvement in progression-free survival compared to this compound plus capecitabine[11][12].
-
Versus Ado-trastuzumab emtansine (T-DM1): In a phase III trial for patients with HER2-positive metastatic breast cancer who had previously received a taxane and trastuzumab, T-DM1 demonstrated superior efficacy and less toxicity compared to a regimen of this compound plus capecitabine[13].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are summarized protocols for key experiments cited in the validation of this compound's activity in PDX models.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically during surgical resection or biopsy.
-
Implantation: A small fragment of the tumor tissue (typically 2-3 mm³) is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mice)[14].
-
Tumor Growth and Passaging: Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), it is excised, fragmented, and can be serially passaged into new cohorts of mice for expansion and subsequent studies[14].
In Vivo Drug Efficacy Studies
-
Animal Cohorts: Mice bearing established PDX tumors of a specified size are randomized into treatment and control groups.
-
Drug Administration: this compound is typically administered orally. A common dosing regimen is 100 mg/kg, once or twice daily, prepared in a vehicle such as 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80[1][2].
-
Tumor Volume Measurement: Tumor dimensions are measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2 [2].
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Immunohistochemistry (IHC) for Biomarker Analysis (e.g., Phospho-Akt)
-
Tissue Preparation: PDX tumor tissues are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).
-
Staining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Slides are blocked with a serum-free protein block.
-
Incubation with the primary antibody against the target protein (e.g., rabbit anti-phospho-Akt) overnight at 4°C.
-
Incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Visualization with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining with hematoxylin.
-
-
Scoring: The intensity and percentage of stained cells are evaluated to generate a semi-quantitative score.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts in the validation of this compound's activity.
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Caption: Experimental workflow for PDX model drug efficacy studies.
Caption: Reactivation of the PI3K/Akt pathway is a key mechanism of resistance to this compound.
References
- 1. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound acts on gastric cancer through both antiproliferative function and augmentation of trastuzumab-mediated antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Afatinib and this compound Against HER2 Gene-amplified Trastuzumab-sensitive and -resistant Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trastuzumab or this compound with standard chemotherapy for HER2-positive breast cancer: results from the GEICAM/2006-14 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and this compound plus trastuzumab therapy versus trastuzumab therapy for HER2 positive breast cancer patients: an updated systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neratinib Plus Capecitabine Versus this compound Plus Capecitabine in HER2-Positive Metastatic Breast Cancer Previously Treated With ≥ 2 HER2-Directed Regimens: Phase III NALA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neratinib/Capecitabine vs this compound/Capecitabine for Pretreated Patients With HER2-Positive Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 13. This compound inferior to trastuzumab for HER2-positive breast cancer | MDedge [mdedge.com]
- 14. Deciphering resistance mechanisms in cancer: final report of MATCH-R study with a focus on molecular drivers and PDX development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lapatinib
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like lapatinib is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1][2] Handling should occur in a well-ventilated area to avoid inhalation of any dust or aerosols.[1][3][4][5] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2]
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1][2]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[2][6]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, a potent tyrosine kinase inhibitor, must be conducted in accordance with local, state, and federal regulations.[1][7] Improper disposal, such as flushing down the drain or discarding in regular trash, is strongly discouraged due to the potential for environmental contamination.[7][8]
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including expired or unused tablets, contaminated lab supplies (e.g., vials, pipette tips, gloves), and any material used for spill cleanup.
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Consult Regulatory Guidelines:
-
This compound waste is considered pharmaceutical waste and may be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) depending on its characteristics and formulation.[9][10]
-
It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.
-
-
Professional Disposal:
-
The recommended method for the disposal of this compound waste is through a licensed hazardous material disposal company.[2][7] These companies are equipped to handle and treat pharmaceutical waste, typically through incineration at a permitted facility.[2][9]
-
Alternatively, it may be possible to return expired or unused this compound to the manufacturer for proper disposal.[7]
-
-
Accidental Spills:
-
In the event of a spill, prevent further leakage and keep the material away from drains or water courses.[1]
-
Absorb any liquid with an inert material (e.g., diatomite, universal binders) and collect all contaminated materials for disposal as hazardous waste.[1][5]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[1][5]
-
Quantitative Disposal Data
Currently, there is no publicly available quantitative data specifying disposal limits or concentration thresholds for this compound in a laboratory setting. Disposal procedures are guided by the classification of the waste (hazardous or non-hazardous) as determined by regulatory agencies like the EPA.
| Data Point | Value |
| RCRA Hazardous Waste Code | Dependent on formulation and characteristics |
| Disposal Concentration Limits | Not specified in available resources |
Experimental Workflow: this compound Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Tyrosine kinase inhibitor|1021950-26-4|MSDS [dcchemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Waste | Department of Toxic Substances Control [dtsc.ca.gov]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. sdmedwaste.com [sdmedwaste.com]
Comprehensive Safety and Handling Protocols for Lapatinib
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients like Lapatinib is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[1][2] |
| Hand Protection | Gloves | Wear chemical-impermeable gloves.[1][3] Nitrile or latex gloves are suitable for handling tablets.[4] Always inspect gloves before use and wash hands before and after handling.[2][4] |
| Skin and Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[5] Fire/flame resistant and impervious clothing is recommended.[1][2] Long-sleeved clothing is advised.[6] |
| Respiratory Protection | Respirator | Not typically required under normal use with adequate ventilation.[7] If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[1] |
Procedural Guidance for Handling and Storage
Handling:
-
Use only in well-ventilated areas.[8]
-
Do not eat, drink, or smoke in areas where this compound is handled.[8]
Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[8]
-
Store away from direct sunlight and sources of ignition.[8]
-
Keep out of reach of children and pets.[4]
Emergency and First-Aid Procedures
In the event of exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][3]
-
After Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[2][3] Consult a doctor.[2][3][7]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]
Spill and Disposal Plan
Accidental Release Measures: In case of a spill, avoid dust formation.[1][3] Use personal protective equipment and ensure adequate ventilation.[3][8] Collect the spilled material mechanically or absorb it with a liquid-binding material and place it in a suitable, closed container for disposal.[3][7][8]
Disposal:
-
Unused this compound should not be disposed of in household garbage or flushed down the toilet.[4][9]
-
Return any unused medication to the pharmacy for safe disposal.[4]
-
Alternatively, mix the tablets with an undesirable substance like coffee grounds or cat litter, place the mixture in a sealed container, and then dispose of it in the trash.[10]
-
All disposal methods must comply with federal, state, and local regulations.[8][9]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ncoda.org [ncoda.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. oncolink.org [oncolink.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
